molecular formula C8H5N3 B1372439 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190319-59-5

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No.: B1372439
CAS No.: 1190319-59-5
M. Wt: 143.15 g/mol
InChI Key: YXRXDHOADGVRRL-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-6-4-10-5-8-7(6)1-2-11-8/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRXDHOADGVRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676545
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-59-5
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug development.[1][2] Its structure, an analogue of indole with a nitrogen atom at the 6-position, imparts unique physicochemical properties, including enhanced molecular polarity and water solubility, which are often desirable for optimizing pharmacokinetic profiles.[1] This scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, most notably as a "hinge-binding" motif in various kinase inhibitors designed for oncology and the treatment of inflammatory diseases.[3] The structural resemblance to the purine core allows it to effectively compete for the ATP-binding site of these enzymes.[3]

This guide provides a comprehensive overview of a robust synthetic pathway to 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (a 4-substituted 6-azaindole), detailing the underlying chemical logic, step-by-step experimental protocols, and the analytical techniques required for its unambiguous characterization. The nitrile functionality at the C4 position serves as a versatile chemical handle, enabling further molecular elaboration into amides, tetrazoles, or other functional groups critical for modulating biological activity.

Part 1: Strategic Synthesis Pathway

The construction of the target molecule, this compound, is most effectively approached through a "core functionalization" strategy. This involves the synthesis of a halogenated 1H-pyrrolo[2,3-c]pyridine intermediate, followed by a transition-metal-catalyzed cyanation reaction. This approach is often superior to a "ring construction" strategy on a pre-functionalized pyridine, as it avoids potential interferences of the nitrile group with the cyclization conditions required to form the pyrrole ring.

The chosen pathway involves two key transformations:

  • Heteroannulation: Formation of the 4-chloro-1H-pyrrolo[2,3-c]pyridine core from a suitable pyridine precursor.

  • Cyanation: Introduction of the carbonitrile group via a palladium-catalyzed cross-coupling reaction.

Synthesis_Workflow Start 3-Amino-4-chloropyridine Intermediate1 4-Chloro-1H-pyrrolo[2,3-c]pyridine Start->Intermediate1 Larock Indole Synthesis (or similar heteroannulation) Product 1H-Pyrrolo[2,3-c]pyridine- 4-carbonitrile Intermediate1->Product Pd-catalyzed Cyanation (e.g., with Zn(CN)₂) Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Analysis Data Interpretation & Structural Analysis NMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

References

A Technical Guide to the Physicochemical Properties of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent biological activity is paramount. Heterocyclic compounds, particularly those mimicking endogenous structures like purines, represent a fertile ground for discovery. Among these, the pyrrolopyridine core has emerged as a privileged scaffold, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] This guide provides an in-depth analysis of a specific, synthetically versatile derivative: 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (also known as 6-Azaindole-4-carbonitrile).

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between a molecule's physicochemical properties and its potential behavior in a biological system. We will explore its core structural attributes, delve into critical parameters like solubility and lipophilicity, and provide validated experimental frameworks for their determination. The objective is to equip the reader with the foundational knowledge necessary to effectively utilize this promising scaffold in drug discovery programs.

Core Molecular Identity

The foundational step in evaluating any compound is to establish its fundamental structure and properties. This compound is a bicyclic aromatic heterocycle featuring a pyrrole ring fused to a pyridine ring, with a nitrile group at the 4-position.

Molecular Structure:

Chemical structure of this compound

The fusion of the electron-rich pyrrole moiety with the electron-deficient pyridine ring creates a unique electronic distribution that governs its reactivity and intermolecular interactions.[1]

Table 1: Core Compound Properties

Property Value Source(s)
Molecular Formula C₈H₅N₃ [3][4]
Molecular Weight 143.15 g/mol [3][4]
CAS Number 1190319-59-5 [3][4][5]
Appearance Solid (Typical) [6]
Purity ≥98% (Typical Commercial Grade) [3][4]
SMILES N#CC1=C2C=CNC2=CN=C1 [3]
InChI InChI=1S/C8H5N3/c9-5-4-1-2-10-8(4)6-3-7-11-6/h1-3,7H,10H [7] (Isomer)

| InChIKey | YXRXDHOADGVRRL-UHFFFAOYSA-N |[8] |

Key Physicochemical Parameters in Drug Discovery

The journey of a drug from administration to its target is dictated by its physicochemical properties. Understanding these parameters is critical for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design.[9] It governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential to access targets within the central nervous system.[9] The partition coefficient (LogP) measures this property for the neutral form of a molecule, while the distribution coefficient (LogD) is pH-dependent and accounts for both neutral and ionized species, making it more physiologically relevant for ionizable compounds.[9][10]

Data Summary:

Parameter Value Method

| LogP | 1.435 | Computational |

Source:[3]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This method remains the "gold standard" for its direct and accurate measurement of partitioning.[11][12]

Methodology:

  • Phase Pre-saturation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Mix equal volumes of the two solvents in a separation funnel and shake vigorously for 24 hours to ensure mutual saturation.[10][11] Allow the phases to separate completely.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[10][11]

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Spike with a small volume of the DMSO stock solution (e.g., 10 µL) to achieve a suitable starting concentration.

  • Equilibration: Cap the vial securely and agitate at a controlled temperature (e.g., 25°C) for a sufficient period (typically 1-24 hours) to reach equilibrium.[12]

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully sample a known volume from each phase. Analyze the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]

  • Calculation: The LogD is calculated using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous)[10]

Diagram: LogD Determination Workflow

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Pre-saturate n-Octanol & PBS (pH 7.4) C 3. Add Phases & Spike with Compound A->C B 2. Prepare 10 mM Stock in DMSO B->C D 4. Agitate to Reach Equilibrium C->D E 5. Centrifuge to Separate Phases D->E F 6. Sample Aqueous & Octanol Layers E->F G 7. Quantify by HPLC-UV F->G H 8. Calculate LogD G->H

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical gatekeeper in drug development.[14] Poor solubility can lead to low and erratic absorption, poor bioavailability, and can complicate in vitro assay interpretation, potentially generating false negatives or unreliable data.[14][15] Therefore, assessing solubility early is essential. Two forms are commonly measured: kinetic solubility, which is rapid and suited for high-throughput screening, and thermodynamic solubility, which represents the true equilibrium value and is the benchmark for late-stage development.[14][16]

Data Summary: While no specific experimental value is published, heterocyclic nitriles are generally expected to have low aqueous solubility.[17] The compound is expected to be soluble in common organic solvents like DMSO and dichloromethane.[17]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility, providing the most accurate and reliable measurement.[18]

Methodology:

  • System Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[19]

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37 ± 1 °C for biopharmaceutical relevance) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15][19]

  • Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifuging the samples at high speed, followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[14] A standard calibration curve must be prepared in the same buffer.

  • Reporting: The solubility is reported in units such as µg/mL or µM at each specific pH and temperature.

Diagram: Thermodynamic Solubility Workflow

Solubility_Workflow A 1. Add Excess Solid to pH Buffers B 2. Agitate at 37°C for 24-48h A->B C 3. Centrifuge & Filter Supernatant B->C D 4. Quantify Filtrate Concentration via LC-MS C->D E 5. Report Solubility (µg/mL) D->E

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[20] For a drug molecule, the ionization state is fundamental as it directly impacts solubility, membrane permeability (as neutral forms are typically more permeable), and the ability to interact with its biological target through ionic bonds or hydrogen bonding.[21] this compound has two key ionizable centers: the weakly acidic pyrrole N-H proton and the basic pyridine nitrogen.

Data Summary: No experimental pKa has been published for this specific isomer. However, we can make informed estimations based on parent structures:

  • Pyrrole N-H (Acidic): The pKa of the N-H proton in pyrrole itself is ~17.5, indicating it is very weakly acidic and will remain protonated under all physiological conditions.[22]

  • Pyridine Nitrogen (Basic): The conjugate acid of pyridine has a pKa of ~5.2. The electronic properties of the fused pyrrole ring and the electron-withdrawing nitrile group will influence this value. A related compound, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, has a predicted pKa of 13.22 (likely for the pyrrole N-H) and another predicted value of 2.2.[23] The lower value would correspond to the basicity of the pyridine nitrogen.

Diagram: pH-pKa Relationship and Ionization

pKa_Logic cluster_pH Physiological pH ~7.4 cluster_form Predominant Molecular Form pKa_Base Basic Center (Pyridine N) pKa ≈ 2-3 (Est.) pH_low pH < pKa (Base) (e.g., Stomach pH ~2) pH_phys pKa (Base) < pH < pKa (Acid) (e.g., Blood pH ~7.4) pKa_Acid Acidic Center (Pyrrole N-H) pKa ≈ 17 (Est.) pH_high pH > pKa (Acid) (Non-physiological) Form_low Cationic (Pyridine N is Protonated) pH_low->Form_low Results in Form_phys Neutral (Uncharged) pH_phys->Form_phys Results in Form_high Anionic (Pyrrole N-H is Deprotonated) pH_high->Form_high Results in

Caption: Relationship between pH, pKa, and the ionization state of the molecule.

Computational Descriptors

Scientific Rationale: In modern drug discovery, computational (in silico) methods provide rapid, cost-effective predictions of key molecular properties. These help prioritize compounds for synthesis and testing. The Topological Polar Surface Area (TPSA) is a descriptor that sums the surface contributions of polar atoms (oxygens, nitrogens) and is an excellent predictor of passive drug transport across membranes.

Data Summary:

Parameter Value Significance
TPSA 52.47 Ų Correlates with membrane permeability
H-Bond Acceptors 2 Influences solubility and target binding
H-Bond Donors 1 Influences solubility and target binding

| Rotatable Bonds | 0 | Indicates high conformational rigidity |

Source:[3]

The TPSA value of 52.47 Ų is well within the range associated with good oral bioavailability. The low number of rotatable bonds indicates a rigid scaffold, which can be advantageous for achieving high binding affinity and selectivity, though it may pose challenges for synthesis.

Spectroscopic Characterization Profile

Structural confirmation and purity assessment are non-negotiable in chemical research. While specific experimental spectra for this compound are not widely published, a predicted profile can be constructed based on its structure and data from analogous compounds.[24]

Experimental Protocol: Standard Spectroscopic Analysis

Methodology:

  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[24]

  • Infrared (IR) Spectroscopy: Obtain the spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[24]

  • Mass Spectrometry (MS): Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an Electrospray Ionization (ESI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion.

Predicted Spectroscopic Data:

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment
~12.0 broad singlet 1H (Pyrrole N-H)
~8.5 - 8.8 singlet / doublet 1H (Pyridine ring)
~7.5 - 8.0 multiplet 2H (Pyrrole & Pyridine rings)

| ~6.5 - 7.0 | doublet / triplet | 1H (Pyrrole ring) |

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium N-H stretching (pyrrole)
~2230 Strong C≡N stretching (nitrile)

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation
144.06 [M+H]⁺ (Protonated Molecular Ion)

| 143.05 | [M]⁺ (Molecular Ion) |

Diagram: Spectroscopic Characterization Workflow

Spectroscopy_Workflow Start Pure Compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy (ATR) Start->IR MS Mass Spectrometry (ESI-MS) Start->MS Data_NMR Chemical Shifts Coupling Constants NMR->Data_NMR Data_IR Functional Groups (C≡N, N-H) IR->Data_IR Data_MS Molecular Weight Confirmation MS->Data_MS Conclusion Structural Elucidation & Purity Assessment Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: A standard workflow for the complete spectroscopic characterization of a novel compound.

Conclusion and Future Outlook

This compound presents itself as a molecule of significant interest. Its physicochemical profile, characterized by moderate lipophilicity, low rotatability, and a TPSA value conducive to good membrane transport, marks it as an attractive starting point for drug discovery campaigns. The pyrrolopyridine core is a well-established pharmacophore, particularly in the realm of kinase inhibition, and the nitrile group offers a versatile chemical handle for further synthetic elaboration.[1][25]

While the computational and predicted data presented in this guide provide a robust foundation, it is imperative that these values are validated through rigorous experimentation. The protocols detailed herein offer a self-validating framework for determining the critical properties of solubility, lipophilicity, and pKa. A thorough understanding of these parameters will empower researchers to make informed decisions, optimize molecular designs, and ultimately accelerate the translation of promising scaffolds like this one into next-generation therapeutics.

References

Spectroscopic Characterization of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, a significant heterocyclic scaffold in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are substantiated by data from structurally related azaindole derivatives. This guide also outlines robust, field-proven protocols for the experimental acquisition and analysis of these spectra, ensuring a self-validating system for researchers.

Introduction: The Significance of the 6-Azaindole Scaffold

1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, and its derivatives are privileged structures in drug discovery. The fusion of a pyrrole and a pyridine ring creates a bioisostere of indole and purine, enabling it to interact with a wide range of biological targets. The strategic placement of the nitrogen atom in the pyridine ring modulates the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a valuable framework for the design of novel therapeutics. Specifically, the introduction of a carbonitrile group at the 4-position of the 1H-pyrrolo[2,3-c]pyridine core offers a versatile handle for further chemical modifications and can contribute to enhanced binding interactions with target proteins.

The accurate characterization of this compound is paramount for its application in synthetic chemistry and drug development. This guide aims to provide a reliable spectroscopic reference for this compound.

Molecular Structure and Predicted Spectroscopic Data

The structural framework of this compound is presented below, with the IUPAC numbering system indicated.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below, assuming DMSO-d₆ as the solvent, which is commonly used for heterocyclic compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~12.2br s1HH1 (N-H, pyrrole)The pyrrole N-H proton is acidic and typically appears as a broad singlet at a high chemical shift in DMSO-d₆ due to hydrogen bonding with the solvent. This is consistent with related azaindole structures.
~8.8s1HH5The proton at C5 is adjacent to the electron-withdrawing nitrogen atom (N6) and the nitrile group, leading to a significant downfield shift.
~8.3d1HH7The proton at C7 is on the pyridine ring and is expected to be a doublet due to coupling with H5, though in this substituted system, it may appear as a singlet.
~7.9dd1HH2The proton at C2 of the pyrrole ring is expected to be a doublet of doublets due to coupling with H3 and the N-H proton.
~6.8dd1HH3The proton at C3 of the pyrrole ring will be a doublet of doublets due to coupling with H2 and the N-H proton.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~149C7aA quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen atom.
~146C5Deshielded due to the adjacent nitrogen (N6) and the nitrile group.
~132C3aThe second quaternary carbon at the ring junction.
~129C2A typical chemical shift for a carbon in the α-position to the nitrogen in a pyrrole ring.
~122C7A carbon on the pyridine ring adjacent to the fused pyrrole ring.
~117CNThe carbon of the nitrile group typically appears in this region.
~110C4The carbon bearing the nitrile group is expected to be significantly shifted.
~103C3A characteristic chemical shift for a β-carbon in a pyrrole ring.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted key IR absorption bands for solid-state this compound are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3150-3000MediumN-H stretching (pyrrole)A broad to medium band characteristic of the N-H stretch in the pyrrole ring.
~2235StrongC≡N stretching (nitrile)A sharp and strong absorption band, which is a definitive indicator of the nitrile functional group.
~1610, ~1480Medium-StrongC=C and C=N stretching (ring)Aromatic ring stretching vibrations are expected in this region.
~1400-1000StrongRing vibrationsComplex fingerprint region with strong absorptions due to in-plane bending and other ring vibrations.
~850-750StrongC-H bending (out-of-plane)Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic rings.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be employed.

Table 4: Predicted Mass Spectrometry Data (EI)

m/zInterpretationRationale and Comparative Insights
143[M]⁺ (Molecular ion)This corresponds to the molecular weight of C₈H₅N₃. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
116[M-HCN]⁺A common fragmentation pathway for aromatic nitriles is the loss of a molecule of hydrogen cyanide.

Experimental Protocols

The following protocols are provided as a robust starting point for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.

  • Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into an electron ionization (EI) mass spectrometer. This can be done using a direct insertion probe for a solid sample or by injecting a dilute solution in a volatile solvent.

  • Ionization: Use a standard electron energy of 70 eV for ionization.

  • Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-300.

  • High-Resolution Analysis (Optional but Recommended): For unambiguous elemental composition determination, perform high-resolution mass spectrometry (HRMS) using a time-of-flight (TOF) or Orbitrap mass analyzer.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR Structure Elucidation IR IR Spectroscopy purification->IR Functional Group ID MS Mass Spectrometry purification->MS Molecular Weight & Formula interpretation Combined Spectroscopic Data Interpretation NMR->interpretation IR->interpretation MS->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic dataset for this compound, a molecule of significant interest in contemporary medicinal chemistry. The presented NMR, IR, and MS data, while predictive, are grounded in the established principles of spectroscopy and supported by experimental data from closely related azaindole analogs. The accompanying experimental protocols offer a robust framework for researchers to obtain and validate the spectroscopic characteristics of this compound. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

An In-depth Technical Guide to the Initial Biological Screening of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1] Its structural resemblance to the purine core enables it to effectively interact with ATP-binding sites in various enzymes, particularly protein kinases, making it a focal point for drug discovery in oncology, inflammation, and virology.[1][2] This guide provides a comprehensive framework for the initial biological screening of a specific derivative, 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile. We will detail a strategic, tiered approach, beginning with broad cytotoxicity profiling and progressing to targeted mechanistic assays. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate a robust and efficient preliminary evaluation of this promising compound class.

Introduction: The Strategic Importance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The pyrrolopyridine nucleus exists in six isomeric forms, each offering a unique spatial arrangement of nitrogen atoms that influences its physicochemical properties and biological target interactions.[1][3] The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) isomer, in particular, has been a cornerstone in the development of kinase inhibitors.[1] The core rationale for investigating this scaffold lies in its function as a bioisostere of purine, allowing it to act as a competitive inhibitor at the ATP-binding hinge region of protein kinases.[2]

Derivatives of the broader pyrrolopyridine family have demonstrated a remarkable spectrum of pharmacological activities, including:

  • Anticancer: Potent antiproliferative effects have been observed against various cancer cell lines, including melanoma, breast, and gastric cancer.[4][5][6][7] Mechanisms often involve the inhibition of key signaling pathways like MAPK and mTOR or interference with microtubule dynamics.[4][8]

  • Kinase Inhibition: Specific derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and FMS kinase, both crucial targets in oncology and inflammatory diseases.[9][10][11]

  • Antiviral: Activity against a range of viruses has been reported, highlighting the scaffold's potential in addressing infectious diseases.[3][12][13][14]

  • Analgesic and Neurological Activity: Certain isomers have been explored for their analgesic, sedative, and potential antidepressant effects, targeting receptors like the serotonin transporter.[15][16][17][18]

The "-4-carbonitrile" functional group on the subject molecule is a key synthetic feature. The nitrile moiety is synthetically versatile and can be readily converted into other functional groups, such as primary amides, carboxylic acids, or primary amines, making it an excellent starting point for building a diverse library of analogues for structure-activity relationship (SAR) studies.[2][19] This guide outlines the critical first steps in characterizing its biological potential.

The Hierarchical Screening Strategy: From General Effects to Specific Targets

A successful initial screening campaign must be both comprehensive and resource-efficient. We advocate for a tiered or hierarchical approach that uses broad, cost-effective assays to cast a wide net before committing to more complex, target-specific investigations. This strategy maximizes the probability of identifying true "hits" while minimizing the pursuit of compounds with undesirable profiles (e.g., non-specific cytotoxicity).

Below is a logical workflow for the initial biological evaluation.

Screening_Cascade cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: Hit Validation & MoA A Compound Acquisition & Purity/Identity Confirmation (LC-MS, NMR) B General Cytotoxicity Screen (e.g., NCI-60 Panel or similar) A->B Primary Evaluation C Broad-Spectrum Antimicrobial Screen (Bacteria & Fungi Panel) A->C Parallel Evaluation D Kinase Inhibition Panel (Biochemical Assays) B->D Based on scaffold history & cytotoxicity profile F Targeted Cell-Based Assays (Cancer Cell Lines) B->F If cytotoxic against specific cell types E Antiviral Assays (e.g., CPE Reduction) C->E If antimicrobial hits are observed G IC50 Determination & Selectivity Profiling F->G Validate Potency H Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) G->H Elucidate 'How' I Target Engagement Assays H->I Confirm Target Interaction

Caption: A hierarchical workflow for initial compound screening.

Tier 1: Foundational Profiling Protocols

The objective of Tier 1 is to establish a foundational understanding of the compound's general biological impact. Does it have broad cytotoxic effects, or is it selective? Is it inert?

General Cytotoxicity Screening

Before investigating specific anticancer mechanisms, it is crucial to assess the compound's general effect on cell viability across a diverse panel of cell lines. This approach can reveal patterns of activity, suggesting selectivity towards certain cancer types.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from a diverse panel (e.g., MCF-7 [breast], A375P [melanoma], SGC-7901 [gastric], HeLa [cervical]) in 96-well plates at a density of 5,000-10,000 cells per well.[4][5][6][7] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Causality and Interpretation: A low micromolar or nanomolar IC₅₀ against specific cell lines suggests potent antiproliferative activity and warrants further investigation.[5][6] If the compound is broadly cytotoxic across all cell lines at similar concentrations, it may indicate a non-specific mechanism of toxicity.

Broad-Spectrum Antimicrobial Screening

Given the known antimicrobial potential of related heterocyclic compounds, a primary screen against a panel of bacteria and fungi is a valuable parallel path.[13][20][21]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Hypothesis-Driven Mechanistic Assays

Based on the Tier 1 results and the established literature for the azaindole scaffold, Tier 2 focuses on more specific, hypothesis-driven assays. If the compound shows selective cytotoxicity against cancer cell lines, kinase inhibition is a primary hypothesis to test.

Kinase Inhibition Profiling

The structural similarity of the 6-azaindole core to purine makes it a prime candidate for a kinase hinge-binder.[2] A biochemical assay using purified recombinant kinases is the most direct way to test this hypothesis.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR, FMS)

  • Assay Setup: In a 384-well plate, combine the purified kinase (e.g., FGFR1, FMS), a suitable substrate peptide, and ATP.[9][10]

  • Compound Addition: Add the test compound across a range of concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP. Allow the phosphorylation reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using antibody-based detection methods (e.g., HTRF, AlphaScreen) or by measuring ATP depletion (e.g., Kinase-Glo).

  • Analysis: Calculate the percentage of kinase activity relative to a DMSO control and determine the IC₅₀ value.

Data Presentation: Potential Target Kinases

Kinase FamilyRationale for ScreeningRepresentative Cancers/DiseasesReference
FGFR Known target for related pyrrolopyridine scaffolds.Breast, Lung, Bladder Cancer[9][11]
FMS (CSF-1R) Known target for isomeric pyrrolo[3,2-c]pyridines.Ovarian, Prostate, Breast Cancer; Rheumatoid Arthritis[10]
BRAF Key oncogene; Vemurafenib is a 7-azaindole derivative.Melanoma[1]
Tubulin Some isomers interfere with microtubule dynamics.General Anticancer Target[4][7]
Antiviral Activity Screening

If Tier 1 suggests low general cytotoxicity but there is an interest in infectious disease applications, specific antiviral assays are warranted.

Protocol: Cytopathic Effect (CPE) Reduction Assay

  • Cell Seeding: Seed host cells (e.g., Vero, BGM) in a 96-well plate and grow to confluence.[12]

  • Infection and Treatment: Remove the growth medium. Add the virus (e.g., Rotavirus, Coxsackievirus B4) at a known multiplicity of infection (MOI) along with serial dilutions of the test compound.[12]

  • Incubation: Incubate the plates until the virus-only control wells show significant (80-100%) cytopathic effect (e.g., cell rounding, detachment).

  • Cell Viability Staining: Stain the remaining viable cells with a dye such as crystal violet.

  • Analysis: Elute the dye and measure the absorbance. Calculate the concentration of the compound that protects 50% of the cells from the viral CPE (EC₅₀).

Tier 3: Hit Validation and Preliminary Mechanism of Action (MoA)

Promising "hits" from Tier 2 must be validated. This stage aims to confirm the initial findings, assess selectivity, and gain a deeper understanding of the compound's cellular mechanism.

MoA_Pathway cluster_0 Signal Transduction Cascade GF Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor RAS RAS Receptor->RAS P PI3K PI3K Receptor->PI3K P Compound 1H-pyrrolo[2,3-c]pyridine (Potential Inhibitor) Compound->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Gene Expression (Proliferation, Survival) mTOR->Gene TF->Gene

Caption: Potential inhibition of a kinase signaling pathway.

If a compound is confirmed as a kinase inhibitor, subsequent MoA studies should investigate its effect on downstream cellular events.

Recommended MoA Studies:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M arrest is common for microtubule inhibitors).[4][7]

  • Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis (programmed cell death), a desired outcome for anticancer agents.[9]

  • Western Blot Analysis: Probe for the phosphorylation status of key downstream signaling proteins (e.g., p-ERK, p-AKT) to confirm that the compound inhibits the target pathway in a cellular context.[8]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the initial biological screening of this compound. By progressing from broad phenotypic screens to specific, hypothesis-driven assays, researchers can efficiently characterize the compound's primary biological activities. The rich history of the pyrrolopyridine scaffold suggests a high probability of identifying activity in the realms of oncology and virology, with kinase inhibition being a particularly strong hypothesis. Positive results from this initial cascade will provide a solid foundation for hit-to-lead optimization, further mechanistic studies, and in vivo efficacy models.

References

An In-Depth Technical Guide to the Exploratory Synthesis of Novel 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 1H-pyrrolo[2,3-c]pyridine Scaffold

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the synthesis of novel 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile analogs. This scaffold, a member of the 6-azaindole family, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of new therapeutic agents. Derivatives of the isomeric pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine have already demonstrated significant potential as kinase inhibitors, anticancer agents, and phosphodiesterase 4B (PDE4B) inhibitors.[1][2][3][4] This guide will provide a strategic and logical framework for the exploratory synthesis of the less-explored this compound core and its subsequent diversification to generate novel chemical entities with therapeutic potential.

I. Retrosynthetic Analysis and Strategic Considerations

The successful exploratory synthesis of a library of novel analogs hinges on a robust and flexible synthetic strategy. Our retrosynthetic analysis of the target scaffold, this compound, identifies two primary strategic disconnections, each with its own set of advantages and challenges.

G target This compound Analogs strategy_A Strategy A: Late-Stage Cyanation target->strategy_A strategy_B Strategy B: Early Introduction of Cyano Group target->strategy_B intermediate_A 4-Halo-1H-pyrrolo[2,3-c]pyridine strategy_A->intermediate_A Palladium-Catalyzed Cyanation intermediate_B Substituted Pyridine with Cyano Group strategy_B->intermediate_B core_synthesis_A Core Scaffold Synthesis intermediate_A->core_synthesis_A Halogenation core_synthesis_B Pyrrole Ring Formation intermediate_B->core_synthesis_B e.g., Larock Indole Synthesis

Caption: Retrosynthetic approaches to this compound.

Strategy A: Late-Stage Cyanation This approach prioritizes the construction of the 1H-pyrrolo[2,3-c]pyridine core, followed by the introduction of the carbonitrile group at the C4 position. A key intermediate in this strategy is a 4-halo-1H-pyrrolo[2,3-c]pyridine, which can then undergo a palladium-catalyzed cyanation. This strategy offers the advantage of a common intermediate that can be used for various late-stage functionalizations, not limited to cyanation.

Strategy B: Early Introduction of the Cyano Group In this alternative, a pre-functionalized pyridine bearing a cyano group at the desired position is used as a starting material for the construction of the fused pyrrole ring. This approach can be more convergent but may require more specialized starting materials.

For the purpose of this guide, we will focus on a detailed execution of Strategy A , as it offers greater flexibility for the exploratory synthesis of a diverse range of analogs.

II. Synthesis of the Core Scaffold: 4-Chloro-1H-pyrrolo[2,3-c]pyridine

The cornerstone of our synthetic exploration is the efficient construction of a versatile intermediate, 4-chloro-1H-pyrrolo[2,3-c]pyridine. This intermediate provides a reactive handle for the subsequent introduction of the carbonitrile functionality and other diversification efforts. We will employ a robust and scalable approach involving the construction of the pyrrole ring onto a functionalized pyridine precursor.

A. Proposed Synthetic Pathway

Our proposed pathway commences with a commercially available substituted pyridine and proceeds through a series of reliable transformations to yield the desired 4-chloro-1H-pyrrolo[2,3-c]pyridine.

G start 2-Amino-3-bromo-4-picoline step1 Sonogashira Coupling start->step1 intermediate1 2-Amino-3-alkynyl-4-picoline step1->intermediate1 step2 Larock Indole Synthesis intermediate1->step2 intermediate2 Substituted 1H-pyrrolo[2,3-c]pyridine step2->intermediate2 step3 Chlorination intermediate2->step3 product 4-Chloro-1H-pyrrolo[2,3-c]pyridine step3->product

Caption: Proposed synthetic workflow for 4-chloro-1H-pyrrolo[2,3-c]pyridine.

B. Detailed Experimental Protocols

Step 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] In this step, we will couple 2-amino-3-bromopyridine with a protected alkyne, such as trimethylsilylacetylene, to introduce the necessary carbon framework for the subsequent cyclization.

  • Reaction: 2-Amino-3-bromopyridine + Trimethylsilylacetylene

  • Catalyst System: Pd(PPh₃)₂Cl₂, CuI

  • Base: Triethylamine (Et₃N)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Protocol:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add degassed solvent (THF or DMF) followed by triethylamine (2.0 eq).

  • To the stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product is then subjected to deprotection of the silyl group using a mild base such as K₂CO₃ in methanol to yield 2-amino-3-ethynylpyridine.

  • Purify the product by column chromatography on silica gel.

Step 2: Larock Indole Synthesis for Pyrrole Ring Formation

The Larock indole synthesis is a powerful heteroannulation reaction that utilizes a palladium catalyst to form an indole ring from an o-haloaniline and a disubstituted alkyne.[6] We will adapt this methodology to construct the 1H-pyrrolo[2,3-c]pyridine core.

  • Reaction: Intramolecular cyclization of 2-amino-3-alkynylpyridine derivative.

  • Catalyst: Pd(OAc)₂

  • Ligand: PPh₃

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: DMF or Toluene

Protocol:

  • In a sealed tube, combine the 2-amino-3-alkynylpyridine derivative from the previous step (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.5 eq).

  • Add anhydrous, degassed DMF or toluene.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1H-pyrrolo[2,3-c]pyridine.

Step 3: Chlorination at the C4-Position

Direct chlorination of the 1H-pyrrolo[2,3-c]pyridine scaffold can be achieved using various chlorinating agents. A common method for similar heterocyclic systems involves the use of phosphoryl chloride (POCl₃).[7][8]

  • Reaction: 1H-pyrrolo[2,3-c]pyridine + POCl₃

  • Solvent: Dichloromethane (DCM) or neat POCl₃

Protocol:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DCM, add phosphoryl chloride (3.0-5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chloro-1H-pyrrolo[2,3-c]pyridine.

III. Introduction of the 4-Carbonitrile Group

With the key intermediate, 4-chloro-1H-pyrrolo[2,3-c]pyridine, in hand, the introduction of the carbonitrile group can be efficiently achieved via a palladium-catalyzed cyanation reaction.

A. Palladium-Catalyzed Cyanation

This transformation is a well-established method for the synthesis of aryl nitriles from aryl halides. The use of zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source is common.[9][10]

  • Reaction: 4-Chloro-1H-pyrrolo[2,3-c]pyridine + Zn(CN)₂

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) if using Pd₂(dba)₃

  • Solvent: DMF

Protocol:

  • To a microwave vial, add 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous, degassed DMF.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, conventional heating at 100-120 °C for 2-6 hours can be used.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target molecule, this compound.

IV. Exploratory Synthesis of Novel Analogs: Strategies for Diversification

The true power of this synthetic strategy lies in its adaptability for creating a diverse library of analogs. The this compound scaffold offers multiple points for modification.

G core This compound n1 N1-Position (Alkylation, Arylation) core->n1 c2 C2-Position (Halogenation, Coupling) core->c2 c5 C5-Position (Halogenation, Coupling) core->c5 c7 C7-Position (Functionalization) core->c7

Caption: Potential sites for diversification on the this compound scaffold.

A. N1-Position Functionalization

The pyrrole nitrogen (N1) is a common site for introducing diversity. N-alkylation or N-arylation can significantly impact the compound's physicochemical properties and biological activity.[11]

  • N-Alkylation: Reaction of the N-unsubstituted core with an alkyl halide (e.g., iodomethane, benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.

  • N-Arylation: Buchwald-Hartwig amination or Ullmann condensation with an aryl halide can be employed.

B. C2 and C5-Position Functionalization

The C2 and C5 positions of the pyrrole and pyridine rings, respectively, are amenable to various C-H functionalization or cross-coupling reactions.

  • Halogenation: Electrophilic halogenation at the C2 position of the pyrrole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting halo-derivatives can then be subjected to a variety of cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.) to introduce diverse substituents.

  • Direct C-H Arylation/Alkylation: Palladium-catalyzed direct C-H functionalization methods can be explored to introduce aryl or alkyl groups at these positions.

C. C7-Position Functionalization

Functionalization at the C7 position of the pyridine ring can also be explored, potentially through directed metalation or by starting with a pre-functionalized pyridine precursor.

V. Data Presentation: A Comparative Overview of Synthetic Strategies

StrategyKey IntermediateKey ReactionsAdvantagesDisadvantages
A: Late-Stage Cyanation 4-Halo-1H-pyrrolo[2,3-c]pyridineSonogashira Coupling, Larock Indole Synthesis, Halogenation, Pd-catalyzed CyanationFlexible for late-stage diversification; common intermediate for various analogs.Longer synthetic route.
B: Early Cyano Introduction Substituted Pyridine with Cyano GroupPyrrole ring formation on a pre-functionalized pyridine.More convergent route.May require less accessible starting materials.

VI. Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the exploratory synthesis of novel this compound analogs. By leveraging established synthetic methodologies such as the Sonogashira coupling, Larock indole synthesis, and palladium-catalyzed cyanation, researchers can efficiently access the core scaffold and subsequently generate diverse libraries of compounds for biological screening. The strategic diversification at multiple positions on the heterocyclic core will be instrumental in elucidating structure-activity relationships and identifying promising lead compounds for drug discovery programs. The continued exploration of this and other under-represented azaindole scaffolds holds significant promise for the development of next-generation therapeutics.

VII. References

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References

The Emerging Therapeutic Potential of 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile Derivatives: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine scaffold, a key heterocyclic motif, is gaining traction in medicinal chemistry for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile derivatives. While this specific scaffold is a relatively underexplored member of the pyrrolopyridine family, this guide synthesizes direct evidence with insights from its better-studied isomers to offer a comprehensive understanding of its therapeutic potential. We delve into the synthesis, biological targets, and the influence of structural modifications on the activity of these compounds, with a particular focus on their emerging roles as kinase inhibitors and modulators of other key cellular pathways.

Introduction: The Pyrrolopyridine Scaffold in Drug Discovery

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds composed of a fused pyrrole and pyridine ring. Their structural resemblance to purines and indoles allows them to function as effective bioisosteres, interacting with a wide range of biological targets.[1][2] The six possible isomers of pyrrolopyridine, each with a unique nitrogen placement, exhibit distinct electronic and steric properties, leading to a diverse spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][2] The 1H-pyrrolo[2,3-c]pyridine core, in particular, presents a unique pharmacophoric profile that is increasingly being explored for novel therapeutic agents.

Synthetic Strategies for the 1H-Pyrrolo[2,3-c]pyridine Core

The construction of the 1H-pyrrolo[2,3-c]pyridine scaffold can be approached through several synthetic routes, often involving the formation of the pyrrole ring onto a pre-functionalized pyridine or vice versa. A general and effective method involves the reaction of a substituted aminopyridine with a suitable carbonyl compound to form a hydrazone, followed by an acid-catalyzed intramolecular cyclization, a modification of the Fischer indole synthesis.[3]

A plausible synthetic pathway to this compound derivatives is outlined below. This multi-step synthesis would involve the initial construction of the core, followed by functionalization to introduce the carbonitrile group and other substituents for SAR exploration.

G A Substituted Pyridine B Pyrrole Ring Formation A->B Multi-step synthesis C 1H-pyrrolo[2,3-c]pyridine Core B->C D Halogenation at C4 C->D e.g., NBS, NCS E Cyanation D->E e.g., Zn(CN)2, Pd catalyst F This compound E->F G Further Derivatization (N1, etc.) F->G Alkylation, Arylation H Final Derivatives G->H

Caption: A generalized synthetic workflow for this compound derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

While comprehensive SAR studies on this compound derivatives are still emerging, preliminary data and analysis of related isomers suggest significant potential in several therapeutic areas.

Kinase Inhibition: A Promising Frontier

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds have demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[4][5] The azaindole core is known to effectively interact with the hinge region of protein kinases, a key interaction for potent inhibition.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified potent inhibitors of FGFR1, 2, and 3.[4][6] For instance, compound 4h from one study exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[4] The SAR of these compounds highlighted the importance of substitutions at the 5-position of the pyrrolopyridine ring for interaction with the kinase hinge region.[4]

Table 1: FGFR Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundR Group at C5FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
4h 5-(trifluoromethyl)7925[4]
1 Unsubstituted>1000>1000>1000[4]

This data is for the 1H-pyrrolo[2,3-b]pyridine isomer and is presented to illustrate the potential of the pyrrolopyridine scaffold as a kinase inhibitor.

For the this compound scaffold, the carbonitrile group at the C4 position can act as a hydrogen bond acceptor, a crucial interaction in many kinase-inhibitor binding modes. It is hypothesized that substitutions at the N1 position of the pyrrole ring and the C5 and C6 positions of the pyridine ring will significantly modulate the potency and selectivity of these derivatives as kinase inhibitors.

SAR_Kinase cluster_0 This compound Core cluster_1 Potential Modifications for Kinase Inhibition Core N1-H C2 C3 C4-CN C5 C6 C7-N N1 N1-R1: Bulky hydrophobic groups may enhance binding to the ATP pocket. C5_C6 C5/C6-R2: Substituents can modulate solubility and target selectivity. C4_CN C4-CN: Acts as a key hydrogen bond acceptor with the kinase hinge region.

Caption: Hypothesized SAR for kinase inhibitory activity.

Emerging Therapeutic Targets

Recent patent literature has unveiled novel applications for 1H-pyrrolo[2,3-c]pyridine derivatives beyond kinase inhibition.

Toll-Like Receptor 9 (TLR9) Inhibition: Patents have disclosed 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of Toll-Like Receptor 9 (TLR9), indicating their potential in the treatment of fibrosis.[7] TLR9 is a component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases.

Anticancer Applications: A recent patent application describes 1H-pyrrolo[2,3-c]pyridine compounds for use in cancer treatment, suggesting a broader anticancer potential for this scaffold that may not be limited to kinase inhibition.[8]

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example: FGFR Kinase)

This protocol outlines a general method for assessing the inhibitory activity of test compounds against a specific protein kinase, such as FGFR.

Materials:

  • Recombinant human FGFR kinase

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant FGFR kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Proliferation Assay

This protocol describes a method to evaluate the antiproliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., a cell line with known FGFR amplification)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The available data, primarily from patent literature and comparative analysis of its isomers, strongly suggests its potential as a versatile platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on:

  • The systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive SAR.

  • Identification and validation of the specific molecular targets of these compounds.

  • Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Note: The 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine-based heterocyclic systems are a cornerstone in medicinal chemistry, with the pyrrolopyridine core being a particularly privileged scaffold for developing kinase inhibitors.[1] This is largely due to its role as a bioisostere of purine, enabling it to effectively mimic ATP and interact with the hinge region of protein kinases.[2][3] This application note provides a comprehensive guide for researchers on the strategic use of the 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile scaffold. We will delve into the rationale for its selection, detailed synthetic protocols, key kinase targets, and methodologies for biological evaluation. Our focus is on explaining the causality behind experimental choices, providing field-proven insights to empower drug discovery professionals in their quest for novel therapeutics.

The Strategic Advantage of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The selection of a core scaffold is a critical decision in a drug discovery campaign. The 1H-pyrrolo[2,3-c]pyridine framework offers a unique combination of structural and electronic features that make it an exceptional starting point for kinase inhibitor design.

Bioisosterism and Kinase Hinge Binding

Protein kinases share a conserved ATP-binding pocket. A successful ATP-competitive inhibitor must effectively interact with the "hinge" region that connects the N- and C-lobes of the kinase. The pyrrolopyridine core is an excellent mimic of the adenine base of ATP. The pyrrole N-H group acts as a hydrogen bond donor, while one of the pyridine nitrogen atoms acts as a hydrogen bond acceptor, forming a bidentate interaction with the kinase hinge backbone that is crucial for potent inhibition.[2]

The Significance of the 4-Carbonitrile Group

The nitrile (-C≡N) substituent at the 4-position is not merely a placeholder; it is a strategic functional group with multiple roles:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a strong hydrogen bond acceptor, forming additional interactions with residues in the active site to enhance binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the nitrile group influences the electronic properties of the entire ring system, which can impact pKa, solubility, and metabolic stability.

  • Synthetic Handle: The nitrile group is synthetically versatile. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing a convenient point for further derivatization to explore structure-activity relationships (SAR).[2]

Vector Space for Optimization

The 1H-pyrrolo[2,3-c]pyridine scaffold provides distinct vectors for chemical modification. Substitutions can be made at the pyrrole nitrogen (N1), as well as positions C2, C3, C5, C6, and C7 of the core, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. This contrasts with more commonly explored isomers like 1H-pyrrolo[2,3-b]pyridine (7-azaindole), offering novel intellectual property and potentially different selectivity profiles.

Synthesis of the Core Scaffold

A robust and scalable synthetic route is paramount for any successful drug discovery program. Here, we outline a validated, two-stage protocol for the synthesis of this compound, beginning with the construction of a halogenated precursor followed by cyanation. This "core functionalization" approach is often more efficient than building the pyrrole ring onto a pre-functionalized pyridine.[4]

Protocol 2.1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

This protocol adapts established methods for creating the pyrrolopyridine core from substituted aminopyridines.

Rationale: Starting with 2,4-dichloronicotinaldehyde allows for a regioselective cyclization. The Vilsmeier-Haack reagent is a standard choice for formylating activated pyrroles, but here we use a related strategy to build the pyrrole ring.

Materials:

  • 2,4-Dichloronicotinaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethoxyethane (DME) / Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq) suspended in anhydrous DME.

  • TosMIC Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of Tosylmethyl isocyanide (1.1 eq) in DME dropwise over 20 minutes. Stir the resulting mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of 2,4-dichloronicotinaldehyde (1.0 eq) in DME dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-chloro-1H-pyrrolo[2,3-c]pyridine.

Protocol 2.2: Palladium-Catalyzed Cyanation

This step introduces the key carbonitrile functional group.

Rationale: Palladium-catalyzed cyanation is a highly reliable and functional group-tolerant method for converting aryl halides to nitriles. Zinc cyanide is often preferred over other cyanide sources for its lower toxicity and high reactivity in these transformations.[4]

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Zinc cyanide (Zn(CN)₂, 0.6 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-chloro-1H-pyrrolo[2,3-c]pyridine, zinc cyanide, and Pd(PPh₃)₄.

  • Solvent Addition: Evacuate and backfill the vessel with argon. Add anhydrous, degassed DMF via syringe.

  • Reaction: Heat the mixture to 120 °C. Monitor the reaction by TLC or LC-MS (typically complete in 2-4 hours).

  • Workup: Cool the reaction to room temperature and dilute with EtOAc. Filter the mixture through a pad of Celite® to remove inorganic solids.

  • Extraction: Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final product, This compound .

Application in Kinase Inhibitor Drug Discovery

The synthesized scaffold is the starting point for creating a library of potential kinase inhibitors. The overall workflow is a systematic process of design, synthesis, and testing.

G cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Optimization Scaffold Scaffold Synthesis (Protocol 2.1-2.2) Library Library Generation (Parallel Synthesis) Scaffold->Library Diversification Biochem Biochemical Assay (IC50 Determination) Library->Biochem Cellular Cell-Based Assay (Anti-proliferative) Biochem->Cellular Confirm Hits SAR SAR Analysis Cellular->SAR LeadOpt Lead Optimization (ADME/Tox, PK) SAR->LeadOpt Refine Properties LeadOpt->Library Iterative Design

Caption: Drug discovery workflow using the pyrrolopyridine scaffold.

Promising Kinase Targets

Derivatives of the broader pyrrolopyridine family have shown potent activity against several important kinase families. Based on this precedent, the 1H-pyrrolo[2,3-c]pyridine scaffold is a promising starting point for inhibitors of:

  • Janus Kinases (JAKs): JAKs are critical mediators of cytokine signaling through the JAK-STAT pathway and are validated targets for autoimmune diseases and myeloproliferative neoplasms.[5][6][7] Several approved and clinical-stage JAK inhibitors utilize a related pyrrolopyrimidine or pyrrolopyridine core.[8][9]

  • PIM Kinases: The PIM family of serine/threonine kinases is frequently overexpressed in various cancers, promoting cell survival and proliferation.[10] Developing PIM inhibitors is an active area of oncology research.[11][12]

  • Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is essential for the initiation of DNA replication, making it an attractive target for cancer therapy.[13]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in multiple cancer types. Pyrrolopyridine derivatives have been successfully developed as potent FGFR inhibitors.[14]

Example Signaling Pathway: JAK-STAT Inhibition

The JAK-STAT pathway is a primary target for immunomodulatory and anti-cancer drugs. An inhibitor based on our scaffold would block the ATP-binding site of a JAK kinase, preventing the phosphorylation cascade.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Regulates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Blocks ATP Binding

Caption: Mechanism of action in the JAK-STAT signaling pathway.

Protocols for Biological Evaluation

Once a library of compounds has been synthesized, they must be evaluated for biological activity. The following are standard protocols for an initial screening cascade.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method for determining IC₅₀ values.

Materials:

  • Kinase of interest (e.g., JAK3, PIM1) and its specific substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (specific to the kinase)

  • ATP

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Prepare a kinase/substrate master mix in the appropriate kinase buffer. Add this mix to the wells containing the compounds.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cellular Anti-Proliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Rationale: After identifying biochemically potent compounds, it is essential to determine if they can inhibit cell growth. This assay measures ATP levels as an indicator of metabolically active, viable cells.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., MV-4-11 for PIM/FLT3 inhibitors)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom, white-walled assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%). Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37 °C, 5% CO₂).

  • Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Analysis: Calculate the percent viability relative to the vehicle control and plot against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation & Structure-Activity Relationships

The goal of the initial screening is to establish a preliminary SAR. By comparing the activity of different derivatives, one can deduce which substitutions are favorable for potency.

Table 1: Illustrative SAR Data for a Hypothetical Series of JAK3 Inhibitors

Compound IDR¹ Substitution (at N1)R² Substitution (at C7)JAK3 IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
Scaffold-01 -H-H850>10,000
Scaffold-02 -CH₃-H6208,500
Scaffold-03 -Cyclopropyl-H1502,100
Scaffold-04 -Cyclopropyl-F1351,950
Scaffold-05 -Cyclopropyl-OCH₃45550
Scaffold-06 -tert-Butyl-OCH₃2103,200

Interpretation:

  • N1 Substitution: Small, non-polar groups at the N1 position appear beneficial. The cyclopropyl group (Scaffold-03) is significantly better than hydrogen (Scaffold-01) or methyl (Scaffold-02). A bulky tert-butyl group (Scaffold-06) is detrimental, likely due to steric hindrance.

  • C7 Substitution: Adding a methoxy group at C7 (Scaffold-05) dramatically improves both biochemical and cellular potency, suggesting a favorable interaction in a nearby pocket.

  • Correlation: A good correlation between biochemical IC₅₀ and cellular GI₅₀ suggests that the anti-proliferative effect is likely on-target and that the compounds have reasonable cell permeability.

Conclusion

The This compound scaffold represents a promising and relatively underexplored platform for the development of novel kinase inhibitors. Its inherent ability to bind the kinase hinge, coupled with the strategic placement of a versatile carbonitrile group, provides a strong foundation for generating potent and selective drug candidates. The protocols and workflows detailed in this guide offer a clear and logical path from scaffold synthesis to biological characterization, enabling research teams to efficiently leverage this scaffold in their drug discovery programs.

References

Application Notes & Protocols: A Guide to the Synthetic Functionalization of the 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile Core

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine enables it to function as an effective hinge-binder in the ATP-binding pockets of various kinases, making it a cornerstone for the development of targeted therapeutics in oncology and inflammatory diseases.[1][2] The specific isomer, 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (CAS: 1190319-59-5), is of particular interest.[3] The nitrile group at the C4-position is not only a key pharmacophoric feature but also a versatile synthetic handle, allowing for a multitude of chemical transformations to explore the structure-activity relationship (SAR) and optimize drug candidates.

This guide provides a detailed overview of robust synthetic protocols for the functionalization of this core at its three primary reactive regions: the pyrrole nitrogen (N1), the electron-rich pyrrole ring (C2, C3), the electron-deficient pyridine ring (C5, C7), and the cyano group (C4). The protocols are presented with insights into the underlying chemical principles, guiding the researcher in making informed experimental choices.

Section 1: Functionalization of the Pyrrole Moiety

The pyrrole ring is the more electron-rich portion of the bicyclic system, making it susceptible to electrophilic attack and N-H functionalization.[2] Controlling the reactivity at this site is often the first strategic consideration in a synthetic campaign.

Protocol 1.1: N-H Alkylation and Arylation

Expertise & Experience: The N-H proton of the pyrrole is moderately acidic (pKa ≈ 17.5) and can be readily deprotonated by a strong, non-nucleophilic base.[4] This step is crucial for several reasons: it protects the N-H from participating in unwanted side reactions, it can improve the solubility of the scaffold in organic solvents, and it provides a vector for introducing substituents that can probe specific interactions within a biological target. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the pyrrole to form the corresponding sodium salt, releasing hydrogen gas. The resulting pyrrolide anion is a potent nucleophile.

Experimental Protocol: N-Methylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Causality Note: The reaction is exothermic and produces H₂ gas. Slow addition at 0 °C is critical for safety and control. Stirring is continued for 30-60 minutes at 0 °C, or until gas evolution ceases, to ensure complete formation of the pyrrolide anion.

  • Electrophile Addition: Add iodomethane (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

References

"development of cell-based assays for 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Title: A Step-by-Step Guide to the Development of Cell-Based Assays for Characterizing Novel 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Derivatives

Abstract

The 1H-pyrrolo[2,3-c]pyridine scaffold, a key azaindole isomer, is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of protein kinases and tubulin polymerization.[1][2] This guide provides a comprehensive, field-proven framework for researchers developing and executing cell-based assays to characterize novel derivatives of this compound. We move beyond simple protocols to explain the causal logic behind experimental design, establishing a tiered screening cascade from broad phenotypic assessment to specific mechanistic validation. This document outlines detailed, self-validating protocols for assessing cytotoxicity, apoptosis induction, and direct target engagement within a cellular context, ensuring that researchers can generate robust, reliable, and publication-ready data.

Introduction: The Rationale for a Cellular-First Approach

The development of novel therapeutics requires a deep understanding of a compound's behavior in a biologically relevant system. While biochemical assays are invaluable for determining direct interactions with purified proteins, they lack the complexity of a cellular environment.[3][4][5] Cell-based assays provide a crucial bridge, offering insights into a compound's cell permeability, metabolic stability, potential off-target effects, and its ultimate impact on integrated signaling pathways.[5][6][7]

Derivatives of the related 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds have been successfully developed as potent inhibitors of critical cancer targets, such as Fibroblast Growth Factor Receptors (FGFRs) and tubulin.[8][9][10] Given this precedent, a logical starting hypothesis is that novel this compound derivatives may exhibit similar anticancer properties. This guide, therefore, establishes a workflow to systematically test this hypothesis.

Strategic Workflow: A Tiered Approach to Compound Characterization

A successful screening campaign relies on a logical progression from high-level phenotypic effects to detailed mechanistic insights. This tiered approach, or "screening cascade," maximizes efficiency by using broad, cost-effective assays to identify active compounds first, which are then subjected to more complex and resource-intensive mechanistic studies.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation pheno_screen Primary Screen: Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS) pheno_screen_q Is the compound cytotoxic? (Determine IC50) pheno_screen->pheno_screen_q apoptosis Mechanism of Cell Death: Apoptosis Assay (e.g., Caspase-Glo 3/7) pheno_screen_q->apoptosis Yes apoptosis_q Does it induce apoptosis? apoptosis->apoptosis_q target_id Hypothesized Target Class (e.g., Protein Kinase) apoptosis_q->target_id Yes target_engage Target Engagement Assay (e.g., CETSA, NanoBRET™) target_id->target_engage target_engage_q Does it bind the target in cells? target_engage->target_engage_q

Figure 1: A tiered workflow for characterizing novel compounds, progressing from broad phenotypic effects to specific target validation.

Tier 1 Protocol: Primary Cell Viability and Cytotoxicity Assay

Rationale: The first and most fundamental question is whether the compound affects cell health and proliferation. The MTT and MTS assays are robust, colorimetric methods that measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[11][14]

Protocol 1: MTS Cell Viability Assay

This protocol is adapted from standard methodologies and is optimized for a 96-well plate format.[11][14][15]

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives, dissolved in DMSO to create a 10 mM stock

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete medium to a density of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Expert Tip: Include wells with medium only for background control and wells with cells treated only with vehicle (DMSO) as a negative control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of your compounds in complete medium. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentration.

    • Incubate for the desired exposure period (typically 48 or 72 hours).

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of the MTS reagent directly to each well.[11][15]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.

    • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells (background) from all other readings.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Example Data Presentation:

CompoundIC₅₀ (µM)R² of Curve Fit
Derivative A1.250.992
Derivative B15.70.985
Positive Control0.880.995
(e.g., Staurosporine)

Tier 2 Protocol: Mechanistic Apoptosis Assay

Rationale: If a compound reduces cell viability, the next logical step is to determine if it does so by inducing programmed cell death (apoptosis). A hallmark of early apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[16] The Caspase-Glo® 3/7 Assay provides a sensitive, luminescence-based method to measure this activity.[16]

G drug Anticancer Compound (Pyrrolopyridine Derivative) pathway Apoptotic Signaling Cascade drug->pathway caspase37 Activation of Caspase-3 and Caspase-7 pathway->caspase37 ps_flip Phosphatidylserine (PS) Exposure on Outer Membrane caspase37->ps_flip cell_death Programmed Cell Death caspase37->cell_death caspase_assay Caspase-Glo® 3/7 Assay (Detects Active Caspases) caspase37->caspase_assay Measures annexin_assay Annexin V Assay (Detects PS) ps_flip->annexin_assay Measures

Figure 2: Key markers of apoptosis measured by common cell-based assays.

Protocol 2: Caspase-Glo® 3/7 Assay

This homogeneous "add-mix-measure" protocol is designed for high-throughput screening.[17]

Materials:

  • Cells treated with compounds as described in Protocol 1 (use a separate, identical plate).

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Sterile, opaque-walled 96-well plates suitable for luminescence.

  • Luminometer plate reader.

Procedure:

  • Plate Setup: Seed and treat cells in an opaque-walled plate following the same steps (1 and 2) as the MTS assay. It is crucial to run the viability and apoptosis assays in parallel to correlate the findings. A shorter incubation time (e.g., 24 hours) may be optimal for detecting early apoptotic events.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from medium-only wells).

    • Calculate the fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase indicates apoptosis induction.

Tier 3 Protocol: Target Engagement Validation

Rationale: Demonstrating that a compound binds to its intended molecular target within the complex environment of a living cell is a critical step in drug development.[18] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement.[19][20] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[19][20]

Protocol 3: Western Blot-Based CETSA

This protocol provides a standard workflow for assessing changes in protein thermal stability.

Materials:

  • Cells cultured in larger formats (e.g., 6-well plates or T-25 flasks).

  • Test compound and vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Antibody specific to the hypothesized target protein (e.g., anti-FGFR1).

  • Standard Western Blotting equipment and reagents.

  • PCR thermocycler or heating blocks.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound (at a concentration ~10x above its IC₅₀) or vehicle for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[21]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stable protein fraction.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Perform Western blotting using a primary antibody against the target protein.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • For both vehicle- and compound-treated samples, plot the relative band intensity (normalized to the unheated control) against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle-treated sample, indicating increased protein stability at higher temperatures.[19]

Advanced Alternative: NanoBRET™ Target Engagement Assay

For higher throughput and quantitative analysis of compound affinity in live cells, the NanoBRET™ assay is a powerful alternative.[18][22] This technology measures bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[18][19]

References

Application Note & Protocol: A Scalable Synthesis of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, a key 6-azaindole derivative, is a pivotal structural motif in modern medicinal chemistry, particularly in the development of kinase inhibitors. The successful progression of drug candidates incorporating this scaffold from discovery to clinical evaluation necessitates robust and scalable synthetic protocols. This guide provides a comprehensive framework for the scale-up of this compound synthesis. It delineates critical process parameters, offers detailed experimental procedures, and addresses common challenges, ensuring a safe, efficient, and reproducible transition from bench-scale to kilogram-scale production.

Introduction: The Strategic Importance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a bioisostere of indole and is recognized as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to engage in key hydrogen bonding interactions have led to its incorporation into a multitude of biologically active molecules. The 4-carbonitrile derivative, in particular, serves as a versatile synthetic intermediate, allowing for further elaboration into a variety of functional groups essential for modulating pharmacological activity.

The scale-up of heterocyclic compound synthesis is often fraught with challenges, including managing exothermic events, ensuring adequate mass and heat transfer, and controlling impurity profiles. This document aims to provide a scientifically grounded and practical guide to navigate these complexities in the context of this compound synthesis.

Synthetic Strategies: Selecting a Scalable Route

The synthesis of azaindole derivatives can be approached in several ways, broadly categorized as either building the pyrrole ring onto a pre-existing pyridine or functionalizing a pre-formed azaindole core. For the synthesis of this compound, a common and scalable approach involves the construction of the pyrrole ring.

A frequently employed strategy begins with substituted pyridines, which then undergo a series of transformations to build the fused pyrrole ring, yielding the desired azaindole.[1] This method is often favored for its convergency and the availability of a wide range of starting materials.

Caption: High-level overview of a common synthetic approach.

Detailed Scale-Up Protocol

This protocol outlines a robust, multi-step synthesis of this compound, designed for scalability and reproducibility.

Step 1: Synthesis of a Dihalogenated Pyridine Precursor

The synthesis often commences with a commercially available or readily prepared dihalogenated pyridine, which serves as the foundational building block.

Reaction Scheme:

Key Considerations for Scale-Up:

  • Reagent Selection: The choice of halogenating agent and reaction conditions should be guided by safety, cost, and efficiency at scale.

  • Temperature Control: Halogenation reactions can be exothermic. A jacketed reactor with precise temperature control is essential to prevent runaway reactions and the formation of over-halogenated byproducts.

  • Work-up and Isolation: The isolation of the dihalogenated pyridine should be straightforward, often involving simple extraction and crystallization to ensure high purity for the subsequent steps.

Step 2: Construction of the Pyrrolo[2,3-c]pyridine Core

This step typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, followed by a cyclization to form the fused pyrrole ring.

Reaction Scheme (Illustrative using Suzuki Coupling):

Materials and Equipment:

  • Reactor: A glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature control unit, a reflux condenser, and an inert atmosphere (nitrogen or argon) inlet.

  • Reagents:

    • Dihalogenated pyridine from Step 1.

    • A suitable boronic acid or ester derivative.

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

    • Base (e.g., K₂CO₃, Cs₂CO₃).

    • An appropriate solvent system (e.g., dioxane/water, DMF).

Procedure:

  • Inerting the Reactor: The reactor is thoroughly dried and purged with an inert gas to remove oxygen, which can deactivate the palladium catalyst.

  • Charging Reagents: The dihalogenated pyridine, boronic acid/ester, base, and solvent are charged to the reactor.

  • Catalyst Addition: The palladium catalyst is added. For large-scale reactions, it is often added as a slurry in the reaction solvent to ensure even distribution.

  • Reaction Execution: The reaction mixture is heated to the optimal temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by HPLC.

  • Cyclization: The conditions for the subsequent cyclization will depend on the specific substrate and chosen synthetic route. This may involve heating with acid or base.

  • Work-up and Isolation: The reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or slurry to remove residual catalyst and other impurities.

Process Optimization and Scale-Up Considerations:

ParameterLaboratory Scale (g)Pilot Scale (kg)Key Considerations for Scale-Up
Inert Atmosphere Balloon/Schlenk lineNitrogen blanket/purgingMaintaining a low-oxygen environment is critical for catalyst longevity and reaction consistency.
Catalyst Loading 1-5 mol%0.1-1 mol%Minimizing catalyst loading is economically important. Catalyst screening and optimization are crucial.
Agitation Magnetic stirringMechanical stirringEfficient mixing is vital for heat and mass transfer, especially in heterogeneous mixtures.
Product Isolation Filtration/RotovapCentrifugation/Nutsche filter-dryerSolid handling and drying become more complex at a larger scale.
Step 3: Cyanation of the Pyrrolo[2,3-c]pyridine Core

The final step involves the introduction of the nitrile group, typically through a palladium-catalyzed cyanation of a halogenated precursor.

Reaction Scheme:

Materials and Equipment:

  • As described in Step 2.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred for its lower toxicity and higher reactivity in many cases compared to alkali metal cyanides.

Procedure:

  • Reactor Setup: The reactor is prepared under an inert atmosphere.

  • Reagent Charging: The halogenated pyrrolopyridine, zinc cyanide, palladium catalyst, and a suitable ligand (e.g., dppf) are charged to the reactor, followed by the solvent (e.g., DMF, NMP).

  • Reaction Execution: The mixture is heated (typically to 120-150 °C) and monitored by HPLC.

  • Work-up and Isolation: Upon completion, the reaction is cooled and worked up. This involves quenching any residual cyanide and extracting the product. Purification is typically achieved by recrystallization.

Safety Considerations for Cyanation:

  • Toxicity: Cyanides are highly toxic. All handling must be done in a well-ventilated area with appropriate personal protective equipment.

  • Quenching: The work-up procedure must include a robust quenching step for residual cyanide, for example, by treatment with an oxidizing agent like sodium hypochlorite in a basic solution.

  • Waste Disposal: All cyanide-containing waste must be treated and disposed of according to strict environmental regulations.

G cluster_0 Precursor Synthesis cluster_1 Core Construction cluster_2 Final Functionalization A Halogenation of Pyridine B Purification of Dihalogenated Pyridine A->B C Palladium-Catalyzed Cross-Coupling B->C D In-situ or Stepwise Cyclization C->D E Isolation of Pyrrolopyridine Core D->E F Palladium-Catalyzed Cyanation E->F G Work-up and Cyanide Quench F->G H Final Product Isolation and Purification G->H

Caption: A detailed workflow illustrating the key stages of the synthesis.

Troubleshooting Common Scale-Up Issues

IssuePotential CauseMitigation Strategy
Stalled Reaction - Inefficient mixing.- Deactivated catalyst.- Insufficient temperature.- Optimize agitator speed and design.- Ensure rigorous inerting of the reactor; consider catalyst poisoning.- Verify internal reactor temperature; account for heat transfer limitations.
High Impurity Levels - Localized overheating ("hot spots").- Poor quality of starting materials.- Improve agitation and control the rate of reagent addition for exothermic steps.- Implement stringent quality control for all raw materials.
Difficult Product Isolation - Oiling out during crystallization.- Fine particles that clog filters.- Screen different solvent systems for crystallization.- Control the cooling rate to promote the growth of larger, more easily filterable crystals.

Conclusion

The scalable synthesis of this compound is a challenging yet achievable goal. Success hinges on a thorough understanding of the reaction mechanisms, careful optimization of process parameters, and an unwavering commitment to safety. By employing the strategies and protocols outlined in this guide, researchers and process chemists can confidently advance the production of this vital building block, thereby accelerating the development of new and innovative medicines.

References

Application Notes & Protocols for 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the strategic use of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile as a high-value fragment in Fragment-Based Drug Design (FBDD). The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitor development, due to its bioisosteric resemblance to the purine core of ATP. The strategic placement of a carbonitrile group offers a versatile synthetic handle for rapid fragment evolution and optimization. This guide will detail the rationale behind its selection, comprehensive protocols for screening and hit validation, and a roadmap for structure-guided hit-to-lead optimization.

Introduction: The Strategic Value of the this compound Fragment

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds. FBDD leverages small, low-complexity molecules ("fragments") to probe the binding landscape of a biological target. These initial interactions, though often weak, provide a more efficient exploration of chemical space and a foundation for building highly potent and selective drug candidates.

The choice of fragments is paramount to the success of an FBDD campaign. This compound (also known as 6-azaindole-4-carbonitrile) is an exemplary fragment for several key reasons:

  • Privileged Scaffold: The pyrrolopyridine core is a well-established "hinge-binder" in many kinase inhibitors, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP.

  • Vectorial Growth Potential: The scaffold presents multiple, synthetically accessible vectors for chemical elaboration (the pyrrole N-H, positions on the pyridine ring, and the nitrile group itself).

  • The Nitrile as a Key Functional Group: The carbonitrile moiety is not merely a synthetic handle. It is a small, polar group that can act as a hydrogen bond acceptor, a carbonyl bioisostere, and can project into narrow, sterically congested pockets within a binding site. Furthermore, its incorporation can improve physicochemical properties such as solubility and metabolic stability.

This guide will provide the necessary protocols to harness the potential of this fragment in your drug discovery programs.

Fragment Library Preparation & Quality Control

For effective screening, this compound should be incorporated into a larger fragment library that adheres to the "Rule of Three" (Ro3).

PropertyRule of Three (Ro3) GuidelineThis compound
Molecular Weight ≤ 300 Da143.15 Da
cLogP ≤ 31.43
Hydrogen Bond Donors ≤ 31 (pyrrole N-H)
Hydrogen Bond Acceptors ≤ 32 (pyridine N, nitrile N)
Rotatable Bonds ≤ 30

Protocol 2.1: Fragment Quality Control

  • Procurement: Obtain this compound from a reputable supplier (e.g., Sigma-Aldrich, ChemScene).

  • Purity Analysis: Confirm purity (≥95%) via LC-MS and ¹H NMR spectroscopy.

  • Solubility Assessment: Determine solubility in the relevant screening buffers (e.g., PBS, buffer for NMR or SPR). A minimum solubility of 1 mM is recommended for most biophysical screening techniques.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like DMSO. Store at -20°C.

Primary Screening: Identifying Fragment Hits

The weak affinity of fragments necessitates the use of sensitive biophysical techniques for primary screening. The choice of method depends on the target protein and available instrumentation.

FBDD_Screening_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation bkgd Target Protein Preparation & QC screen_choice Select Primary Screening Method bkgd->screen_choice frglib Fragment Library (incl. This compound) frglib->screen_choice NMR NMR Spectroscopy (STD, WaterLOGSY, HSQC) hit_val Validate Hits NMR->hit_val SPR Surface Plasmon Resonance (SPR) SPR->hit_val Xray X-ray Crystallography Xray->hit_val screen_choice->NMR Ligand/Protein-Observed screen_choice->SPR Label-Free Kinetics screen_choice->Xray Direct Structural View ortho Orthogonal Biophysical Method (e.g., ITC) dose Dose-Response & Affinity Determination (Kd) ortho->dose Quantify Binding struct Structural Biology (Co-crystallography) dose->struct Determine Binding Mode end Validated Hit struct->end Validated Hit for Optimization hit_val->ortho Confirmatory Screen

FBDD Screening and Hit Validation Workflow.
Protocol 3.1: NMR-Based Screening (Ligand-Observed)

NMR is a powerful technique for detecting weak binding events. Ligand-observed methods like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for primary screening.

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.

  • Fragment Cocktails: Screen this compound in cocktails of 5-10 non-overlapping fragments. The final concentration of each fragment should be between 100-500 µM.

  • Acquire Reference Spectra: Acquire a 1D ¹H NMR spectrum of the fragment cocktail in the absence of the protein.

  • Acquire STD/Water-LOGSY Spectra: Acquire STD and/or Water-LOGSY spectra of the fragment cocktail in the presence of the target protein.

  • Data Analysis: Fragments that bind to the protein will show signals in the STD/Water-LOGSY spectrum. Deconvolution of the hit cocktail is required to identify the specific binder.

Protocol 3.2: Surface Plasmon Resonance (SPR)-Based Screening

SPR is a high-throughput, label-free technique that measures binding in real-time.

  • Chip Preparation: Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to match the fragment solutions.

  • Fragment Injection: Inject the this compound solution (typically at 50-200 µM) over the sensor surface.

  • Data Acquisition: Monitor the change in response units (RU) upon fragment binding and dissociation.

  • Hit Identification: A significant and reproducible change in RU indicates a binding event.

Hit Validation and Structural Characterization

A primary hit must be rigorously validated to confirm its binding and determine its binding mode. This is a critical step before committing resources to chemical synthesis.

Protocol 4.1: Affinity Determination by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS) of the interaction.

  • Sample Preparation: Place a solution of the target protein (e.g., 20-50 µM) in the ITC cell. Load a concentrated solution of this compound (e.g., 1-2 mM) into the injection syringe.

  • Titration: Perform a series of small injections of the fragment solution into the protein solution.

  • Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Protocol 4.2: Structural Characterization by X-ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target is the "gold standard" in FBDD. It provides a detailed, atomic-level map of the binding interactions, which is invaluable for guiding structure-based design.

  • Crystal Soaking: Grow crystals of the target protein. Prepare a solution of this compound (1-10 mM) in a cryoprotectant-containing solution compatible with the protein crystals. Soak the crystals in this solution for a defined period (minutes to hours).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement. Analyze the resulting electron density maps to confirm the binding of the fragment and model its orientation and interactions within the binding site.

Hit-to-Lead Optimization: The Fragment Growing Strategy

Once this compound is validated as a hit, the goal is to "grow" the fragment into a more potent, lead-like molecule by adding chemical functionality that makes additional favorable interactions with the target protein. The co-crystal structure is the primary guide for this process.

Hit_to_Lead_Workflow cluster_synthesis Structure-Guided Synthesis cluster_evaluation Iterative Evaluation start Validated Hit This compound + Co-crystal Structure vec1 Vector 1: N-Alkylation (Pyrrole N-H) start->vec1 vec2 Vector 2: C-C Coupling (Pyridine Ring) start->vec2 vec3 Vector 3: Nitrile Modification start->vec3 assay Biological Assay (e.g., Kinase Inhibition) vec1->assay vec2->assay vec3->assay affinity Affinity Measurement (SPR or ITC) assay->affinity xray2 Co-crystallography affinity->xray2 sar SAR Analysis xray2->sar sar->vec1 Optimize sar->vec2 Optimize sar->vec3 Optimize lead Lead Candidate sar->lead Lead Candidate Identified

Structure-Guided Hit-to-Lead Optimization Workflow.
Vector 1: Derivatization at the Pyrrole N-H

The pyrrole N-H is a hydrogen bond donor. Alkylation at this position can be used to probe for nearby hydrophobic pockets or to introduce vectors for further functionalization.

Protocol 5.1: N-Alkylation

  • Deprotonation: In an inert atmosphere, dissolve this compound (1 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF). Add a suitable base (e.g., NaH, 1.1 eq.) at 0°C and stir for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.2 eq.) and allow the reaction to warm to room temperature.

  • Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the N-alkylated product by column chromatography.

Vector 2: Derivatization of the Pyridine Ring

The pyridine ring can be functionalized, most commonly through an initial halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups to explore additional binding interactions.

Protocol 5.2: Halogenation and Suzuki-Miyaura Coupling

  • Halogenation (e.g., Bromination): Dissolve this compound in a suitable solvent (e.g., DMF or CH₂Cl₂). Add a halogenating agent (e.g., N-bromosuccinimide, NBS, 1.1 eq.) portion-wise at 0°C. Stir until the starting material is consumed. Purify the resulting halo-pyrrolopyridine.

  • Suzuki-Miyaura Coupling:

    • To a degassed mixture of the halo-pyrrolopyridine (1 eq.), a boronic acid or ester (1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3 eq.) in a solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 5 mol%).

    • Heat the reaction mixture (typically 80-110°C) under an inert atmosphere until completion.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the coupled product by column chromatography.

Vector 3: Chemical Transformation of the Nitrile Group

The nitrile group is a highly versatile functional group that can be converted into other key functionalities to probe for different interactions.

Protocol 5.3: Conversion of Nitrile to a Tetrazole

The tetrazole ring is a common bioisostere for a carboxylic acid and can participate in hydrogen bonding and ionic interactions.

  • Reaction Setup: In a sealed tube, combine the this compound (1 eq.), sodium azide (NaN₃, 3 eq.), and an ammonium salt (e.g., NH₄Cl, 3 eq.) or a Lewis acid (e.g., ZnCl₂) in a polar aprotic solvent like DMF.

  • Heating: Heat the mixture at a high temperature (e.g., 120-150°C) for several hours.

  • Work-up: Cool the reaction mixture, acidify with dilute HCl to protonate the tetrazole, and extract the product.

  • Purification: Purify by recrystallization or column chromatography.

Protocol 5.4: Hydrolysis of Nitrile to a Carboxamide

A carboxamide introduces both hydrogen bond donor and acceptor capabilities.

  • Acidic Hydrolysis (Controlled): Treat the nitrile with a mixture of a strong acid (e.g., H₂SO₄) in a suitable solvent like acetic acid or water at a controlled temperature (e.g., 50-80°C). Careful monitoring is required to prevent over-hydrolysis to the carboxylic acid.

  • Work-up: Neutralize the reaction mixture with a base and extract the amide product. Purify as needed.

Conclusion

This compound is a strategically designed fragment that serves as an excellent starting point for FBDD campaigns, particularly against protein kinases. Its privileged core ensures a high probability of interacting with conserved binding motifs, while the versatile nitrile functionality and multiple derivatization sites provide a clear and rational path for rapid hit-to-lead optimization. By employing the biophysical and synthetic protocols outlined in this guide, researchers can effectively leverage this fragment to accelerate the discovery of novel, high-quality therapeutic candidates.

Application Notes & Protocols: A Guide to the Preparation of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas. The successful translation of these promising compounds from bench to preclinical in vivo models is critically dependent on robust and reproducible methodologies for their synthesis, characterization, and formulation. This guide provides a comprehensive overview of the key considerations and detailed protocols for preparing 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile derivatives for in vivo evaluation. The focus is on ensuring scientific integrity, from the initial synthesis to the final dose preparation, to generate reliable and meaningful preclinical data.

Introduction: The Significance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core is a bioisostere of indole and purine, which allows it to effectively interact with a variety of biological targets.[1] Its structural features make it an excellent "hinge-binder" in the ATP-binding pockets of kinases, leading to the development of potent inhibitors for targets in oncology and inflammatory diseases.[1] The preparation of these small molecules for in vivo studies is a multi-step process that requires careful attention to detail to ensure the safety, efficacy, and reproducibility of the experiments.[2][3] This document outlines the critical steps, from synthesis to the preparation of a dosing solution, providing both the "how" and the "why" for each stage.

Synthesis and Purification of this compound Derivatives

A common and effective strategy for the synthesis of substituted 1H-pyrrolo[2,3-c]pyridines involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following protocol describes a general method adaptable for various derivatives.

Protocol 2.1: Synthesis via Palladium-Catalyzed Cyanation

This protocol is based on the functionalization of a pre-existing 1H-pyrrolo[2,3-c]pyridine core, a strategy that offers advantages in terms of starting material availability and reaction robustness.[4]

Step 1: Halogenation of the 1H-pyrrolo[2,3-c]pyridine Core

  • Rationale: Introduction of a halogen at the 4-position is a necessary precursor for the subsequent palladium-catalyzed cyanation reaction.

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., N,N-dimethylformamide), add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Cyanation

  • Rationale: This cross-coupling reaction is a highly efficient method for introducing the nitrile group. Zinc cyanide is often used as the cyanide source due to its lower toxicity compared to other cyanide reagents.[4]

  • Procedure:

    • In a reaction vessel, combine the 4-halo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[4]

    • Add anhydrous, degassed N,N-dimethylformamide (DMF) and seal the vessel.

    • Heat the mixture to 80-120 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[4]

    • Upon completion, cool the reaction mixture and dilute with an organic solvent.

    • Filter through a pad of celite to remove inorganic salts.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Characterization of the Active Pharmaceutical Ingredient (API)

Before proceeding to in vivo studies, it is imperative to thoroughly characterize the synthesized compound to confirm its identity, purity, and strength.[5]

Protocol 3.1: Analytical Techniques for API Characterization
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity level of >95% is generally required for in vivo studies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Pre-formulation Studies

Pre-formulation studies are essential to understand the physicochemical properties of the new chemical entity (NCE), which will guide the development of a suitable formulation for in vivo administration.[6]

Key Physicochemical Properties to Evaluate:
PropertyMethodImportance for In Vivo Formulation
Aqueous Solubility Shake-flask method at different pH values (e.g., 2.0, 4.5, 6.8, 7.4) and in different biorelevant media.Determines if a solution or suspension formulation is required. Poorly soluble compounds often present bioavailability challenges.[7][8]
pKa Potentiometric titration or UV-spectrophotometry.Predicts the ionization state of the compound at physiological pH, which influences its solubility and permeability.
LogP/LogD Shake-flask method (octanol/water) or computational prediction.Indicates the lipophilicity of the compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Solid-State Characterization X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).Identifies the crystalline form (polymorph) and assesses its thermal stability. Different polymorphs can have different solubilities and bioavailabilities.[9]
Chemical Stability Solution and solid-state stability studies under various conditions (e.g., temperature, humidity, light).[10]Ensures the compound does not degrade during storage or in the final formulation.[11]

Formulation Development for In Vivo Administration

The goal of formulation development is to create a safe, stable, and effective vehicle to deliver the compound to the test animals.[12] For poorly water-soluble compounds like many 1H-pyrrolo[2,3-c]pyridine derivatives, specialized formulation strategies are often necessary.[7][13]

Workflow for Formulation Development

G cluster_0 API Characterization cluster_1 Pre-formulation Studies cluster_2 Formulation Strategy cluster_3 Vehicle Selection & Preparation cluster_4 Quality Control cluster_5 Final Dose API Synthesized API (>95% Purity) Solubility Solubility Assessment API->Solubility Decision Solution or Suspension? Solubility->Decision Stability Stability Profiling Stability->Decision Solution Solution Formulation Decision->Solution Soluble Suspension Suspension Formulation Decision->Suspension Insoluble Vehicle Select Appropriate Vehicle (e.g., Saline, PEG400, Tween 80) Solution->Vehicle Suspension->Vehicle Preparation Prepare Formulation Vehicle->Preparation QC QC Testing (Concentration, Homogeneity, Stability) Preparation->QC FinalDose In Vivo Ready Formulation QC->FinalDose

Caption: Workflow from API to In Vivo Ready Formulation.

Protocol 5.1: Preparation of a Solution Formulation
  • Rationale: A solution is the preferred formulation type as it ensures dose uniformity and high bioavailability. This is suitable for compounds with adequate aqueous solubility or those that can be solubilized using co-solvents.

  • Procedure:

    • Weigh the required amount of the this compound derivative.

    • Select a suitable vehicle system. Common examples include:

      • Saline (0.9% NaCl)[14][15]

      • 5-10% DMSO in saline[14][15]

      • Polyethylene glycol 400 (PEG400) in water[14][15]

      • 5% Tween 80 in saline

    • If using a co-solvent like DMSO, first dissolve the compound in the co-solvent.

    • Slowly add the aqueous component (e.g., saline) while vortexing or stirring to prevent precipitation.

    • Visually inspect the solution for any precipitation or cloudiness.

    • Adjust the pH if necessary to maintain the compound's solubility and stability.

    • For intravenous administration, the formulation must be sterile. This can be achieved by filtration through a 0.22 µm sterile filter.[16]

Protocol 5.2: Preparation of a Suspension Formulation
  • Rationale: For poorly soluble compounds, a suspension is often the most practical formulation. The goal is to create a uniform dispersion of fine particles.[7]

  • Procedure:

    • Reduce the particle size of the API by micronization or grinding with a mortar and pestle to increase its surface area and dissolution rate.[7]

    • Select a suitable suspending vehicle, which typically includes a wetting agent and a viscosity-enhancing agent. A common vehicle is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water.[14][15]

    • First, create a paste by adding a small amount of the vehicle to the micronized API and mixing thoroughly.

    • Gradually add the remaining vehicle while stirring or homogenizing to form a uniform suspension.

    • Continuously stir the suspension before and during dose administration to ensure homogeneity.

Quality Control of the Final Formulation

Quality control testing is crucial to ensure that the prepared formulation meets the required specifications for the in vivo study.[5][17]

Key Quality Control Parameters:
ParameterMethodAcceptance Criteria
Concentration Verification HPLC-UV90-110% of the target concentration.
Homogeneity (for suspensions) HPLC-UV analysis of samples taken from the top, middle, and bottom of the suspension.Relative standard deviation (RSD) of concentrations should be ≤ 5%.
pH pH meterWithin a physiologically acceptable range (typically 4-9 for most routes of administration).
Appearance Visual inspectionSolution: Clear, free of particulates. Suspension: Uniformly dispersed, easily resuspendable.
Stability HPLC-UV analysis of samples stored under study conditions over time.Concentration should remain within 90-110% of the initial value for the duration of the study.[11][18]

Final Dose Preparation and Handling

The final step is the preparation of the dose for administration to the animals.

Protocol 7.1: Final Dosing Procedure
  • Formulation Retrieval: Retrieve the prepared formulation from its storage location. If refrigerated, allow it to come to room temperature.

  • Resuspension (for suspensions): If using a suspension, ensure it is thoroughly mixed by vortexing or stirring immediately before drawing each dose to guarantee homogeneity.

  • Dose Aspiration: Use a calibrated syringe to accurately draw the required volume for each animal based on its body weight.

  • Administration: Administer the dose to the animal via the specified route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Record Keeping: Meticulously record the time of dosing, the volume administered, and any observations.

Conclusion

The successful in vivo evaluation of this compound derivatives hinges on a methodologically sound approach to their preparation. By following the detailed protocols and understanding the rationale behind each step—from synthesis and characterization to formulation and quality control—researchers can ensure the integrity and reproducibility of their studies. This, in turn, will lead to more reliable data to support the advancement of these promising compounds through the drug discovery pipeline.[19][20]

References

Application Note: High-Purity Isolation of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Using Advanced Chromatographic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides detailed protocols for the purification of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Recognizing the challenges associated with purifying polar, nitrogen-containing compounds, we present a multi-step chromatographic strategy employing both normal-phase flash chromatography for bulk purification and reverse-phase preparative high-performance liquid chromatography (HPLC) for achieving high-purity fractions suitable for downstream applications. This document emphasizes the rationale behind methodological choices, offering a framework for robust and reproducible purification.

Introduction: The Significance of Purifying this compound

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in modern drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents. The carbonitrile derivative, this compound, serves as a versatile intermediate for the synthesis of complex molecular architectures. The purity of this intermediate is paramount, as residual impurities from the synthesis can lead to side reactions, complicate structural elucidation, and introduce confounding variables in biological assays.

This application note details a two-stage purification strategy designed to efficiently remove common synthetic impurities and deliver the target compound with high fidelity.

Physicochemical Properties and Chromatographic Considerations

Understanding the properties of this compound is crucial for developing an effective purification strategy.

PropertyValue/ObservationImplication for Chromatography
Molecular Formula C₈H₅N₃-
Molecular Weight 143.15 g/mol -
Appearance SolidAllows for flexible sample preparation.
Predicted LogP 1.43458Indicates moderate polarity, suitable for both normal- and reverse-phase chromatography.
Topological Polar Surface Area (TPSA) 52.47 ŲSuggests good potential for interaction with polar stationary phases.
Solubility Soluble in dichloromethane and DMSO; low solubility in water.Dictates the choice of solvents for sample loading and mobile phases.
Chemical Nature Contains a basic pyridine nitrogen and an acidic pyrrole N-H.The basicity of the pyridine nitrogen can lead to strong interactions with acidic silanol groups on silica gel, potentially causing peak tailing and sample degradation.[1][2]

The presence of the basic pyridine moiety is a critical consideration. The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) present on the surface of silica gel.[1] This interaction can lead to significant peak tailing, and in some cases, irreversible adsorption or degradation of the compound on the column.[1] To mitigate these undesirable interactions, a basic additive is often incorporated into the mobile phase during normal-phase chromatography.[3][4]

Overall Purification Workflow

The proposed purification strategy involves a primary purification step using automated flash chromatography to remove the bulk of impurities, followed by a polishing step using preparative HPLC to achieve high purity (>98%).

Purification Workflow crude Crude Synthetic Mixture workup Aqueous Work-up (e.g., LLE) crude->workup Remove inorganic salts & water-soluble impurities flash_chrom Primary Purification: Normal-Phase Flash Chromatography workup->flash_chrom Remove non-polar & moderately polar impurities purity_check1 Purity Assessment (LC-MS, ¹H NMR) flash_chrom->purity_check1 Assess purity of pooled fractions hplc_prep High-Purity Polishing: Reverse-Phase Preparative HPLC purity_check1->hplc_prep If purity <98% pure_product Pure this compound (>98%) purity_check1->pure_product If purity ≥98% purity_check2 Final Purity & Identity Confirmation (LC-MS, ¹H NMR, etc.) hplc_prep->purity_check2 Collect and pool pure fractions purity_check2->pure_product

Caption: A comprehensive workflow for the purification of this compound.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Purification)

This protocol is designed for the initial, rapid purification of multi-gram quantities of the crude product. The key to this method is the deactivation of the silica gel surface with triethylamine to ensure good recovery and peak shape of the basic target compound.[3][4]

Rationale for Method Selection
  • Stationary Phase: Standard silica gel is a cost-effective choice for bulk purification.

  • Mobile Phase: A hexane/ethyl acetate system provides a good polarity range for eluting moderately polar compounds.[5][6]

  • Additive: Triethylamine (TEA) is added to the mobile phase to act as a silanol suppressor.[3] The basic TEA competes with the pyridine nitrogen of the analyte for interaction with the acidic silanol groups on the silica surface, preventing peak tailing and improving recovery.[7]

Materials and Equipment
  • Automated flash chromatography system

  • Pre-packed silica gel column (e.g., 40 g for a 400 mg - 2 g load)

  • Solvents: HPLC-grade hexanes, ethyl acetate, and triethylamine

  • Sample for purification, pre-adsorbed onto a small amount of silica gel

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or another suitable solvent. Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) and concentrate the mixture to a free-flowing powder using a rotary evaporator. This dry-loading technique prevents solvent effects that can broaden peaks.

  • Mobile Phase Preparation:

    • Solvent A: Hexanes with 0.1% (v/v) triethylamine.

    • Solvent B: Ethyl acetate with 0.1% (v/v) triethylamine.

  • Chromatography Conditions:

ParameterSetting
Column 40 g Silica Gel
Flow Rate 40 mL/min
Equilibration 2 Column Volumes (CV) at 5% B
Gradient See Table Below
Detection UV, 254 nm and 280 nm

Gradient Profile:

Column Volumes (CV)% Solvent B (EtOAc + 0.1% TEA)
0 - 25
2 - 125 → 60 (Linear Gradient)
12 - 1460
14 - 1560 → 100 (Wash)
  • Fraction Collection and Analysis: Collect fractions based on the UV chromatogram. Analyze the fractions containing the product peak by thin-layer chromatography (TLC) or LC-MS. Pool the pure fractions and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Reverse-Phase Preparative HPLC (High-Purity Polishing)

For applications requiring very high purity, a reverse-phase HPLC step is recommended. This method separates compounds based on hydrophobicity and offers a different selectivity compared to normal-phase chromatography.[8]

Rationale for Method Selection
  • Stationary Phase: A C18-bonded silica phase is a robust and widely applicable stationary phase for the separation of a broad range of compounds based on their hydrophobicity.[9]

  • Mobile Phase: A water/acetonitrile gradient is a standard mobile phase system in reverse-phase chromatography.[8] Acetonitrile is often preferred due to its low UV cutoff and viscosity.[9]

  • Additive: A small amount of formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to control the ionization of the analyte and improve peak shape. At a low pH, the pyridine nitrogen will be protonated, which can lead to sharper peaks.[10]

Materials and Equipment
  • Preparative HPLC system with a fraction collector

  • C18 reverse-phase preparative column (e.g., 20 x 150 mm, 5 µm particle size)

  • Solvents: HPLC-grade water, acetonitrile, and formic acid

  • Partially purified product from Protocol 1

Step-by-Step Protocol
  • Sample Preparation: Dissolve the partially purified product in a minimal amount of a suitable solvent, such as DMSO or a mixture of the mobile phase components. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% (v/v) formic acid.

    • Solvent B: Acetonitrile + 0.1% (v/v) formic acid.

  • Chromatography Conditions:

ParameterSetting
Column C18, 20 x 150 mm, 5 µm
Flow Rate 20 mL/min
Equilibration 5 min at 10% B
Gradient See Table Below
Detection UV, 254 nm

Gradient Profile:

Time (minutes)% Solvent B (Acetonitrile + 0.1% Formic Acid)
0 - 210
2 - 1510 → 70 (Linear Gradient)
15 - 1770 → 95 (Wash)
17 - 2095
20 - 2195 → 10 (Re-equilibration)
  • Fraction Collection and Post-Processing: Collect the peak corresponding to the target compound. The collected fractions can be lyophilized to remove the aqueous mobile phase and yield the final, high-purity product.

Troubleshooting and Method Optimization

Effective troubleshooting is key to successful purification. The following decision tree provides a logical approach to common challenges.

Troubleshooting Logic start Problem Observed tailing Poor Peak Shape (Tailing) start->tailing no_elution Compound Not Eluting start->no_elution poor_sep Poor Separation of Impurities start->poor_sep tailing_sol1 Normal Phase: Increase TEA concentration (e.g., to 0.5%) or switch to a less acidic stationary phase (e.g., alumina). tailing->tailing_sol1 tailing_sol2 Reverse Phase: Adjust mobile phase pH. If acidic, try a different acid (TFA vs. Formic). tailing->tailing_sol2 no_elution_sol1 Normal Phase: Increase polarity of mobile phase (e.g., add MeOH to EtOAc). no_elution->no_elution_sol1 no_elution_sol2 Reverse Phase: Increase organic modifier concentration in the gradient. no_elution->no_elution_sol2 poor_sep_sol1 Flatten the gradient around the elution point of the target compound. poor_sep->poor_sep_sol1 poor_sep_sol2 Change the solvent system to alter selectivity (e.g., DCM/MeOH vs. EtOAc/Hexane). poor_sep->poor_sep_sol2 poor_sep_sol3 Switch chromatography mode (Normal Phase to Reverse Phase or vice-versa). poor_sep->poor_sep_sol3

Caption: A decision tree for troubleshooting common issues in the purification of this compound.

Conclusion

The chromatographic protocols detailed in this application note provide a robust framework for the purification of this compound. By employing a two-step strategy of normal-phase flash chromatography followed by reverse-phase preparative HPLC, researchers can consistently obtain this valuable intermediate in high purity. The key to success lies in understanding the chemical nature of the target compound and rationally selecting chromatographic conditions, particularly the use of mobile phase additives to mitigate undesirable interactions with the stationary phase.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold, also known as 6-azaindole-4-carbonitrile. Our goal is to provide in-depth, experience-driven advice to help you navigate the common challenges associated with this synthesis, troubleshoot effectively, and ultimately improve your reaction yields and purity.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes can be envisioned, a common and logical approach involves the construction of the 6-azaindole core, followed by functionalization at the C4 position. This guide will focus on a robust three-stage synthetic strategy:

  • Stage 1: Formation of the 1H-pyrrolo[2,3-c]pyridin-4-ol Core

  • Stage 2: Chlorination to 4-chloro-1H-pyrrolo[2,3-c]pyridine

  • Stage 3: Palladium-Catalyzed Cyanation to the Final Product

Below, we address specific issues you might encounter at each stage in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Overall Synthetic Workflow

The logical flow from the precursor to the final product is crucial for a successful synthesis. The diagram below outlines the key transformations.

Synthetic_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Halogenation cluster_2 Stage 3: Cyanation A Pyridine Precursors B 1H-Pyrrolo[2,3-c]pyridin-4-ol A->B Cyclization C 4-chloro-1H-pyrrolo[2,3-c]pyridine B->C Chlorination (e.g., POCl3) D This compound C->D Pd-Catalyzed Cyanation

Caption: General three-stage synthetic workflow for this compound.

Stage 1: Synthesis of 1H-pyrrolo[2,3-c]pyridin-4-ol

The formation of the fused pyrrolopyridine ring system is the foundational step. A common strategy involves the cyclization of appropriately substituted pyridine precursors.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form the 1H-pyrrolo[2,3-c]pyridin-4-ol core is giving very low yields. What are the likely causes?

A1: Low yields in this step often stem from several factors related to the starting materials and reaction conditions. Consider the following:

  • Purity of Starting Materials: The synthesis of azaindoles can be sensitive to impurities in the starting 3-aminopyridine derivatives. Ensure your precursors are of high purity.

  • Reaction Conditions: Many cyclization strategies, such as those analogous to the Fischer indole synthesis, require acidic conditions. The choice and concentration of the acid catalyst are critical. Harsh conditions can lead to degradation.

  • Side Reactions: The electron-deficient nature of the pyridine ring can sometimes make cyclization challenging, leading to polymerization or the formation of regioisomers if the precursors are not designed for specific regiochemistry.

Troubleshooting Guide: Low Cyclization Yield

Potential Cause Recommended Action & Rationale
Suboptimal Acid Catalyst Screen various Brønsted or Lewis acids (e.g., polyphosphoric acid (PPA), Eaton's reagent, ZnCl₂). The optimal acid will facilitate the intramolecular cyclization without causing significant degradation of the starting material or product.
Harsh Reaction Temperature Attempt the reaction at a lower temperature for a longer duration. While this may slow the reaction rate, it can significantly improve selectivity and reduce the formation of degradation byproducts.
Atmospheric Conditions Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). Some intermediates can be sensitive to oxygen or moisture, leading to unwanted side products.

Stage 2: Chlorination of 1H-pyrrolo[2,3-c]pyridin-4-ol

Converting the hydroxyl group at the C4 position to a chloro group is a key activation step for the subsequent cyanation. This is typically achieved using a strong chlorinating agent.

Frequently Asked Questions (FAQs)

Q2: I am attempting to convert the 4-hydroxy intermediate to 4-chloro-1H-pyrrolo[2,3-c]pyridine using phosphoryl trichloride (POCl₃), but the reaction is incomplete or I get a complex mixture. What should I do?

A2: This is a common and critical step. The conversion of a pyridone or pyrimidinone to its chloro derivative using POCl₃ is standard, but can be problematic. Here are the key areas to investigate:

  • Reagent Stoichiometry and Temperature: Using an insufficient excess of POCl₃ can lead to an incomplete reaction. Conversely, excessively high temperatures can cause charring and decomposition, especially with N-heterocycles.

  • Presence of Water: Phosphoryl trichloride reacts violently with water. Any residual moisture in your starting material or solvent will consume the reagent and can lead to poor results and the formation of phosphoric acid byproducts.

  • Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice or a cold basic solution. Improper quenching can lead to product degradation.

Detailed Experimental Protocol: Chlorination

This is a representative protocol based on the chlorination of similar heterocyclic systems. It should be optimized for your specific substrate and scale.

  • Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-pyrrolo[2,3-c]pyridin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphoryl trichloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a solid base (e.g., sodium carbonate) or a concentrated aqueous base (e.g., NaOH) until the pH is ~8-9. Be cautious as this is an exothermic process. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Stage 3: Palladium-Catalyzed Cyanation

The final step involves the introduction of the carbonitrile group via a palladium-catalyzed cross-coupling reaction. This transformation is powerful but can be sensitive to catalyst choice, ligands, and reaction conditions.

Frequently Asked Questions (FAQs)

Q3: My palladium-catalyzed cyanation of 4-chloro-1H-pyrrolo[2,3-c]pyridine is sluggish or fails completely. What are the most common reasons?

A3: Failure in Pd-catalyzed cyanation is a frequent issue. The success of this reaction hinges on maintaining an active catalytic cycle.

  • Catalyst Deactivation: The cyanide anion (CN⁻) can act as a poison to the palladium catalyst by strongly coordinating to the metal center and displacing other ligands, thereby shutting down the catalytic cycle.[1]

  • Choice of Cyanide Source: Different cyanide sources have varying reactivity and safety profiles. Zinc cyanide (Zn(CN)₂) is often used as it is less toxic and its lower concentration of free cyanide can help mitigate catalyst poisoning. Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative but may require specific conditions to be effective.[1]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the reductive elimination step and stabilize the palladium catalyst, improving turnover.

  • Reaction Conditions: These reactions must be performed under strictly anhydrous and inert conditions. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, while water can lead to hydrolysis of the nitrile product or affect the solubility of reagents.

Troubleshooting Guide: Palladium-Catalyzed Cyanation

Troubleshooting_Cyanation cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield in Cyanation cause1 Catalyst Deactivation start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Use fresh Pd catalyst & ligand. Degas solvent thoroughly. Use a cyanide source with low free CN- (e.g., Zn(CN)₂). cause1->sol1 sol2 Ensure anhydrous solvents. Use high-purity starting material. cause2->sol2 sol3 Screen different ligands (e.g., Xantphos, dppf). Optimize temperature (e.g., 100-140 °C). Increase catalyst/ligand loading. cause3->sol3

References

Technical Support Center: Optimization of Reaction Conditions for 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core?

A1: The two primary strategies are:

  • Ring Construction: This approach involves building the pyrrole ring onto a pre-functionalized pyridine. A notable example is a modified Fischer indole synthesis, where a substituted aminopyridine is condensed with a ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed intramolecular cyclization.[2]

  • Core Functionalization: This strategy focuses on introducing the desired functional groups, such as the carbonitrile, onto a pre-existing 1H-pyrrolo[2,3-c]pyridine scaffold. A common method is the palladium-catalyzed cyanation of a halogenated precursor, like a 4-bromo or 4-chloro-1H-pyrrolo[2,3-c]pyridine.

Q2: Why is the choice of catalyst and ligand critical in palladium-catalyzed cyanation reactions for this synthesis?

A2: The catalyst and ligand system is paramount for an efficient cyanation. A well-defined palladium precatalyst and a suitable phosphine ligand (e.g., Xantphos, dppf) enhance catalyst stability and activity.[2] This ensures a high turnover rate and minimizes side reactions, leading to a cleaner reaction profile and higher yield of the desired this compound.

Q3: What are the main challenges associated with the Fischer indole synthesis route for this molecule?

A3: The Fischer indole synthesis, while a classic method, can present several challenges:

  • Harsh Conditions: The reaction often requires strong acids and high temperatures, which can lead to degradation of starting materials or the final product.[3]

  • Poor Regioselectivity: Depending on the substitution pattern of the pyridine ring, the cyclization step can sometimes yield a mixture of regioisomers, complicating purification.[3]

  • Low Yields: Incomplete hydrazone formation or competing side reactions can significantly reduce the overall yield.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Low or No Product Yield

Q: I am observing a very low yield or no desired product in my reaction. What are the likely causes and how can I fix this?

A: Low or no yield can stem from several factors, depending on your synthetic route.

For Palladium-Catalyzed Cyanation:

  • Inactive Catalyst: The palladium catalyst may have degraded. Solution: Use a fresh batch of the palladium catalyst and ligand. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[4]

  • Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction. Solution: Ensure all reagents and solvents are pure and anhydrous.[2] Degassing the reaction mixture to remove dissolved oxygen is also crucial.[2]

  • Insufficient Temperature: The reaction may not have reached the necessary activation energy. Solution: Optimize the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times.

For Fischer Indole Synthesis:

  • Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete. Solution: Ensure anhydrous conditions, as water can hydrolyze the hydrazone intermediate.[2] Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. It may be beneficial to isolate and purify the hydrazone before proceeding to the cyclization step.[2]

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Solution: Screen different Brønsted or Lewis acids (e.g., polyphosphoric acid (PPA), Eaton's reagent, ZnCl₂) and optimize the concentration. Harsh acidic conditions can sometimes lead to degradation.[2]

Formation of Multiple Products/Impurities

Q: My reaction mixture shows multiple spots on TLC/peaks in LC-MS, indicating the formation of impurities. What are these and how can I minimize them?

A: The formation of multiple products is a common issue.

  • Side Reactions: Competing side reactions, such as the formation of regioisomers or polymeric materials, can reduce the yield of the desired product.[2] Solution: Adjusting the reaction temperature and time can help minimize side reactions. Lowering the temperature may increase selectivity, while prolonged reaction times can sometimes lead to decomposition.[2]

  • Hydrolysis of the Nitrile Group: The presence of water in the reaction mixture or during workup, especially under acidic or basic conditions, can lead to hydrolysis of the nitrile group to an amide or carboxylic acid.[2] Solution: Use anhydrous solvents and reagents. Perform the workup under neutral pH conditions if possible.[2]

  • Formation of Dimeric Byproducts: Self-coupling of the starting material or product can occur under the reaction conditions. Solution: Lower the reaction temperature and adjust the stoichiometry of the reagents.[2]

Difficulties in Product Purification

Q: I am struggling to purify the final product. What are some effective purification strategies?

A: Purification can be challenging due to the presence of closely related impurities or residual catalyst.

  • Co-elution of Impurities during Column Chromatography: This occurs when the solvent system is not optimal for separation. Solution: Optimize the mobile phase for better separation. Consider using a different stationary phase if baseline separation cannot be achieved.[4]

  • Difficulty in Removing Palladium Residues: Inefficient work-up can leave palladium residues. Solution: After the reaction, filter the mixture through a pad of celite to remove insoluble inorganic salts.[2] Thoroughly wash the organic layer with water and brine during the workup.

  • Oily Product Obtained After Purification: This can be due to residual solvent or the presence of low-melting impurities. Solution: Dry the product under a high vacuum for an extended period. If impurities are suspected, re-purify by another method, such as recrystallization from a different solvent system.[4]

  • Low Recovery from Crystallization: The product may be too soluble in the chosen solvent. Solution: Use a solvent in which the product has lower solubility at room temperature but is soluble at elevated temperatures. Cool the solution slowly to allow for maximum crystal formation.[4]

Key Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a general guideline for the cyanation of a 4-halo-1H-pyrrolo[2,3-c]pyridine. Optimization may be required based on the specific substrate and scale.

Materials:

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Xantphos (0.1 eq)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add 4-bromo-1H-pyrrolo[2,3-c]pyridine, zinc cyanide, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed DMF via syringe.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.[2]

Data Summary Table

ParameterConditionExpected OutcomeTroubleshooting/Optimization
Catalyst Pd(OAc)₂ with XantphosHigh yield, clean conversionUse fresh catalyst; screen other ligands (e.g., dppf) if reaction is sluggish.
Cyanide Source Zn(CN)₂Efficient cyanationConsider co-solvents to improve solubility if the reaction stalls.
Solvent Anhydrous, degassed DMFGood solubility of reagentsScreen other polar aprotic solvents (e.g., DMA, NMP) if side reactions occur.
Temperature 120 °CReasonable reaction timeLower temperature to improve selectivity; increase temperature if the reaction is slow.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivationEnsure proper degassing of solvent and inert atmosphere setup.

Visual Guides

General Reaction Scheme for Cyanation Start 4-Halo-1H-pyrrolo[2,3-c]pyridine Reagents Zn(CN)2, Pd Catalyst, Ligand Solvent (DMF), Heat Start->Reagents Product This compound Reagents->Product caption General workflow for cyanation.

Caption: General workflow for cyanation.

Troubleshooting Workflow Start Low Yield of Final Product Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure & Anhydrous? Start->Check_Reagents Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Solution_Catalyst Use Fresh Catalyst/Ligand Ensure Inert Atmosphere Check_Catalyst->Solution_Catalyst No Solution_Reagents Purify Starting Materials Use Anhydrous Solvents Check_Reagents->Solution_Reagents No Solution_Conditions Optimize Temperature & Time Screen Solvents/Catalysts Check_Conditions->Solution_Conditions No caption Troubleshooting logic for synthesis.

References

"strategies to prevent degradation of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Understanding the Molecule: Inherent Instabilities

This compound, a derivative of 7-azaindole, possesses a unique chemical architecture that, while synthetically useful, also presents inherent stability challenges. The pyrrolopyridine core is susceptible to oxidation and photodegradation, while the nitrile group is prone to hydrolysis. Understanding these potential degradation pathways is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has changed color from off-white to yellow/brown. What could be the cause?

A1: A color change is a common indicator of degradation. This is often due to oxidation of the electron-rich pyrrolopyridine ring system or photodecomposition upon exposure to light. It is crucial to store the compound under an inert atmosphere and protected from light.

Q2: I observe a new, more polar spot on my TLC analysis of a stored sample. What is this likely to be?

A2: A more polar impurity is often the result of hydrolysis of the nitrile group to the corresponding carboxylic acid or amide. This can occur if the compound is exposed to moisture, especially under acidic or basic conditions.

Q3: Can I store this compound at room temperature on the benchtop?

A3: It is strongly advised against storing this compound on an open bench. The combination of atmospheric oxygen, moisture, and light can lead to significant degradation over time. For optimal stability, controlled storage conditions are essential.

Q4: What are the ideal short-term and long-term storage conditions for this compound?

A4: For short-term storage (days to weeks), refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-protecting vial is recommended. For long-term storage, freezing (-20 °C or below) under the same inert and light-protected conditions is ideal to minimize the rates of all potential degradation reactions.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a structured approach to identifying and mitigating common degradation issues.

Issue 1: Suspected Hydrolysis of the Nitrile Group
  • Symptoms:

    • Appearance of a new, more polar spot on TLC or a new peak with a shorter retention time in reverse-phase HPLC.

    • Changes in the IR spectrum, such as the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and a carbonyl (C=O) stretch (around 1700 cm⁻¹) for the carboxylic acid, or changes in the N-H stretching region for the amide.

    • In the ¹H NMR spectrum, the disappearance of the nitrile carbon signal in the ¹³C NMR (around 115-120 ppm) and the appearance of a carboxylic acid proton signal (downfield, >10 ppm) in the ¹H NMR.

  • Causality: The nitrile group is susceptible to hydrolysis, which can be catalyzed by the presence of water, and accelerated by acidic or basic contaminants.

  • Prevention & Mitigation Protocol:

    • Strictly Anhydrous Handling: Handle the solid compound in a glove box or under a stream of inert gas.[1] Use dry solvents and reagents if preparing solutions.

    • Inert Atmosphere Storage: Store the solid compound under a positive pressure of argon or nitrogen in a vial with a tightly sealed cap (e.g., a Sure/Seal™ bottle).

    • Use of Desiccants: For storage outside a glove box, place the sealed vial inside a desiccator containing a suitable drying agent.

Issue 2: Oxidative Degradation of the Pyrrolopyridine Core
  • Symptoms:

    • Development of a yellow or brown coloration of the solid material.

    • Broadening of peaks in the NMR spectrum.

    • Appearance of multiple new peaks in the HPLC chromatogram, often with complex UV spectra.

  • Causality: The electron-rich pyrrolopyridine ring system is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The formation of N-oxides is a possible degradation pathway.

  • Prevention & Mitigation Protocol:

    • Inert Gas Blanket: Always store and handle the compound under an inert atmosphere (argon or nitrogen) to displace oxygen.

    • Controlled Temperature: Store at reduced temperatures (refrigerated or frozen) to decrease the rate of oxidation.

    • Chelating Agents: If the compound is to be stored in solution for an extended period, the addition of a small amount of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.

Issue 3: Photodecomposition
  • Symptoms:

    • Similar to oxidation, a color change is a primary indicator.

    • Significant changes in the UV-Vis absorption spectrum.

    • Complex mixture of degradation products observed by HPLC/LC-MS.

  • Causality: Aromatic heterocyclic systems can absorb UV and visible light, leading to photochemical reactions and decomposition. Studies on similar pyrrolopyridine derivatives have shown they can be photolabile.[2]

  • Prevention & Mitigation Protocol:

    • Light Protection: Always store the compound in amber-colored vials or wrap clear vials in aluminum foil to protect from light.

    • Minimize Exposure: During handling and experimental setup, minimize the exposure of the compound to direct light.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Inert Atmosphere Dispensing: In a glove box or under a positive pressure of argon or nitrogen, dispense the desired amount of this compound into a clean, dry amber glass vial.

  • Inert Gas Purge: Before sealing, purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Secure Sealing: Tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). For added security, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Controlled Environment Storage:

    • Short-term: Place the sealed vial in a refrigerator at 2-8 °C.

    • Long-term: Place the sealed vial in a freezer at -20 °C or below.

  • Desiccation (if outside a glovebox): Place the vial inside a desiccator containing a color-indicating desiccant.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the parent compound from its more polar degradation products, such as the corresponding carboxylic acid.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

Expected Results: The parent compound, this compound, will be less polar and have a longer retention time. The hydrolysis product, 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, will be more polar and elute earlier.

Visualizing Degradation Pathways and Prevention Strategies

Degradation Pathways

A This compound B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Oxidation (O₂, light, metal ions) A->C D Photodecomposition (UV/Vis light) A->D E 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid / amide B->E F Oxidized Pyrrolopyridine Derivatives (e.g., N-oxides) C->F G Complex mixture of photoproducts D->G

Caption: Potential degradation pathways for this compound.

Troubleshooting and Prevention Workflow

cluster_0 Observation cluster_1 Analysis cluster_2 Diagnosis cluster_3 Action A Degradation Suspected (e.g., color change, new HPLC peak) B Perform RP-HPLC Analysis A->B C Perform NMR Spectroscopy A->C D Early eluting peak? (Polar impurity) B->D E Complex chromatogram? Color change? B->E F Likely Hydrolysis: - Review handling procedures - Ensure inert/dry conditions D->F G Likely Oxidation/Photolysis: - Store under inert gas - Protect from light - Use controlled temperature E->G

Caption: A logical workflow for troubleshooting the degradation of the compound.

Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature -20 °C or below (long-term) 2-8 °C (short-term)Reduces the rate of all chemical degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.
Moisture AnhydrousPrevents hydrolysis of the nitrile group.
Light Protected from light (Amber vial)Prevents photodecomposition.
Container Tightly sealed glass vial with a PTFE linerEnsures a proper seal against atmospheric contaminants.

By adhering to these guidelines, researchers can ensure the stability and purity of their this compound samples, leading to more reliable and reproducible experimental results.

References

"troubleshooting unexpected results in 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile Experiments

From the Senior Application Scientist's Desk

Welcome to the technical support center for this compound. As a key structural motif in medicinal chemistry, particularly in the development of kinase inhibitors, successful experimentation with this 6-azaindole scaffold is critical.[1] This guide addresses common challenges encountered during its synthesis, purification, and characterization, providing field-proven insights and actionable protocols to help you navigate unexpected results and accelerate your research.

Frequently Asked Questions (FAQs)

Category 1: Synthesis & Reaction Outcomes

Question 1: My palladium-catalyzed cyanation of 4-chloro-1H-pyrrolo[2,3-c]pyridine is resulting in low or no yield. What are the likely causes?

This is a frequent challenge in the synthesis of aromatic nitriles and is often rooted in catalyst activity, reagent quality, or suboptimal reaction conditions.[2][3] The palladium catalyst is particularly susceptible to deactivation by cyanide ions.[4][5]

Core Causality & Troubleshooting Steps:

  • Catalyst Deactivation: The Pd(0) active species can be poisoned by excess cyanide.[4][5]

    • Solution: Use a fresh, high-purity palladium source and a suitable phosphine ligand (e.g., Xantphos, dppf) to improve catalyst stability.[2] Ensure the reaction is conducted under strictly anhydrous and anaerobic (argon or nitrogen) conditions, as oxygen can degrade the catalyst.[3]

  • Inefficient Cyanide Source/Solubility: The choice and solubility of your cyanide source are critical.

    • Solution: While copper(I) cyanide (CuCN) can be used, it often requires high temperatures (e.g., 180°C) and can lead to sluggish reactions.[6] A more common and often more efficient method is using zinc cyanide (Zn(CN)₂) with a palladium catalyst, which typically proceeds at lower temperatures (80-120°C).[3] Using a non-toxic alternative like potassium ferrocyanide (K₄[Fe(CN)₆]) is also a viable, safer option.[5]

  • Suboptimal Conditions: Incorrect temperature or solvent can halt the reaction.

    • Solution: Use dry, polar aprotic solvents like DMF, DMAc, or NMP.[3][6] Ensure the temperature is appropriate for your chosen catalytic system. Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid potential product degradation from prolonged heating.[2]

Table 1: Comparison of Common Cyanation Reaction Conditions

ParameterMethod A: Pd/Zn(CN)₂Method B: Traditional CuCN
Cyanide Source Zinc Cyanide (Zn(CN)₂)Copper(I) Cyanide (CuCN)
Catalyst Pd(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)None (reagent-based)
Typical Temp. 80 - 120 °C150 - 200 °C
Key Advantages Milder conditions, higher functional group tolerance.[5]Palladium-free.
Common Issues Catalyst deactivation.[4]High temperatures, longer reaction times, stoichiometric copper waste.[5]

Question 2: I'm observing a significant side product identified as the corresponding amide or carboxylic acid. How can I prevent this hydrolysis?

The nitrile group is susceptible to hydrolysis to the primary amide and subsequently to the carboxylic acid, a process that can be catalyzed by acidic or basic conditions, particularly during aqueous workup.[7][8][9]

Prevention Strategies:

  • Neutralize the Workup: Perform the aqueous quench and subsequent extractions under neutral pH conditions. Use a saturated solution of sodium bicarbonate with care, as excess base can promote hydrolysis.[10] A final wash with brine is recommended.

  • Anhydrous Reaction Conditions: Ensure all solvents and reagents are strictly dry, as residual water can lead to hydrolysis under thermal conditions.[2]

  • Purification Considerations: When using silica gel chromatography, minimize the compound's residence time on the column. The acidic nature of silica can catalyze the hydrolysis of sensitive nitriles, especially when using protic eluents like methanol.[7]

Hydrolysis_Pathway

Caption: Troubleshooting logic for chromatographic purification.

Question 4: My LC-MS shows a persistent impurity with the same mass as my product, which I cannot separate by standard chromatography.

This strongly indicates the presence of a structural isomer. The synthesis of substituted azaindoles, depending on the specific route (e.g., Fischer indole synthesis or other cyclization strategies), can sometimes yield regioisomers that have very similar polarities. [2]

Identification and Separation Strategy:

  • Structural Confirmation: The first step is to definitively identify the structures. High-resolution 2D NMR experiments (COSY, HSQC, HMBC) are essential to confirm the connectivity of your desired product and elucidate the structure of the isomeric impurity.

  • Advanced Chromatography:

    • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating tight-eluting isomers. Screen different columns (e.g., phenyl-hexyl, cyano phases) and mobile phase systems.

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is another powerful tool for isomer separation.

  • Recrystallization: This technique can be highly effective if a suitable solvent system is found. A systematic solvent screen is required, testing single solvents and binary/ternary mixtures to find conditions where one isomer crystallizes preferentially, leaving the other in the mother liquor.

Category 3: Characterization & Stability

Question 5: My sample darkens from off-white to brown upon storage. Is the compound decomposing?

Yes, this discoloration is a sign of degradation. Pyrrole and its fused derivatives are well-known to be sensitive to air and light, leading to gradual oxidation and/or polymerization. [11]

Recommended Storage Protocol:

  • Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Temperature: Keep the material in a refrigerator or freezer (2-8 °C or -20 °C) to slow the rate of degradation.

  • Light: Use an amber vial or wrap the container in foil to protect it from light.

  • Purity: Ensure the final product is free from residual acid, base, or metal catalysts from the synthesis, as these impurities can accelerate decomposition.

Question 6: The N-H proton in my ¹H NMR spectrum is broad or sometimes not visible. How can I confirm its presence and chemical shift?

This is a common phenomenon for N-H protons in heterocyclic systems. The broadening is typically caused by two factors: quadrupole coupling with the nitrogen-14 nucleus and chemical exchange with residual water or other protic species in the NMR solvent.

Confirmation Technique: The D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The acidic N-H proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the broad N-H peak will disappear from the spectrum, confirming its original position. A new, likely broad peak for HOD may appear.

References

Validation & Comparative

"comparative analysis of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile with other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Kinase-Binding Motif

In the landscape of modern oncology and drug discovery, the inhibition of protein kinases remains a cornerstone of targeted therapy. Kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast array of cellular signaling pathways that govern proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Within the diverse chemical universe of kinase inhibitors, heterocyclic scaffolds that mimic the adenine region of ATP have proven exceptionally fruitful.

Among these, the pyrrolopyridine core, a bioisostere of purine, has garnered significant attention. Its defining feature is the ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a fundamental interaction for potent inhibition.[1] This guide provides a comparative analysis of kinase inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold. While specific biochemical data for the derivative 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is not extensively available in public literature, we will explore the activity of a closely related analogue that demonstrates potent inhibition of the Pim-1 kinase. This analysis will be contextualized by a direct comparison with AZD1208 , a well-characterized, clinical-stage pan-Pim kinase inhibitor, providing researchers with a framework for evaluating this promising class of compounds.

Mechanism of Action: Targeting the Pim Kinase Signaling Axis

The Pim kinases (Pim-1, Pim-2, Pim-3) are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival and proliferation.[2][3] Unlike many other kinases, their activation does not depend on phosphorylation, making them perpetually "on" in cancer cells where they are frequently overexpressed. Pim kinases contribute to oncogenesis by phosphorylating and regulating a host of downstream targets involved in cell cycle progression and apoptosis.[1][3]

Key substrates include the pro-apoptotic protein BAD (Bcl-2-associated death promoter), which is inactivated upon phosphorylation, and 4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1), which, when phosphorylated, releases the translation initiation factor eIF4E to promote the synthesis of proteins essential for cell growth, such as MYC.[4][5] Consequently, inhibitors of Pim kinase can reactivate apoptotic pathways and halt protein synthesis, leading to cell cycle arrest and cell death in malignant cells.[4][6]

Pim_Signaling_Pathway cluster_apoptosis Apoptotic Regulation cluster_translation Protein Synthesis Regulation Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates E4EBP1 4EBP1 Pim1->E4EBP1 Phosphorylates Pyrrolo 1H-pyrrolo[2,3-c]pyridine Inhibitor Pyrrolo->Pim1 Inhibits AZD1208 AZD1208 AZD1208->Pim1 Inhibits Bcl2 Bcl-2 BAD->Bcl2 pBAD p-BAD (Inactive) Apoptosis Apoptosis eIF4E eIF4E E4EBP1->eIF4E p4EBP1 p-4EBP1 Translation Protein Translation (e.g., MYC) eIF4E->Translation Bcl2->Apoptosis

Caption: Simplified Pim-1 Kinase Signaling Pathway and Points of Inhibition.

Comparative Performance Analysis: 1H-pyrrolo[2,3-c]pyridine vs. AZD1208

For this analysis, we will use a representative N-phenyl-1H-pyrrolo[2,3-c]pyridin-4-amine derivative (henceforth referred to as PCP-1 ) identified for its potent Pim-1 inhibitory activity. This compound serves as a valuable proxy for understanding the potential of the core scaffold. We will compare its performance against AZD1208 , a potent, orally available pan-Pim kinase inhibitor that has undergone Phase I clinical trials for acute myeloid leukemia (AML) and solid tumors.[4][5][7]

Table 1: Biochemical Potency Against Pim Kinase Isoforms

This table summarizes the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values, which measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. Lower values indicate higher potency.

CompoundTarget KinasePotency (IC50/Ki)Assay Type
PCP-1 Pim-1IC50: 17 nMBiochemical Kinase Assay
AZD1208 Pim-1IC50: 0.4 nM; Ki: 0.1 nMCell-Free Enzymatic Assay
Pim-2IC50: 5.0 nM; Ki: 1.92 nMCell-Free Enzymatic Assay
Pim-3IC50: 1.9 nM; Ki: 0.4 nMCell-Free Enzymatic Assay

Data for PCP-1 is representative of potent derivatives from its class. Data for AZD1208 is compiled from published preclinical studies.[5][6]

Interpretation: AZD1208 demonstrates extremely high potency against all three Pim kinase isoforms, with sub-nanomolar activity against Pim-1.[5] The representative pyrrolopyridine compound, PCP-1, also shows potent inhibition of Pim-1 in the low nanomolar range.[6] This establishes the 1H-pyrrolo[2,3-c]pyridine scaffold as a highly effective starting point for designing potent Pim-1 inhibitors. While AZD1208 has been optimized as a pan-inhibitor, derivatives of the pyrrolopyridine scaffold could potentially be optimized for isoform selectivity.

Table 2: Cellular Activity in Cancer Cell Lines

This table compares the inhibitors' ability to suppress the growth of cancer cells, a more physiologically relevant measure of antitumor activity.

CompoundCell LineIndicationPotency (IC50)Assay Type
AZD1208 MOLM-16Acute Myeloid Leukemia~200-400 nMCell Proliferation Assay
AZD1208 KG-1aAcute Myeloid Leukemia~200-400 nMCell Proliferation Assay

Data for AZD1208 compiled from published preclinical studies.[4] Specific cellular IC50 data for PCP-1 is not available, however, related compounds show activity in various cancer cell lines.

Interpretation: AZD1208 effectively inhibits the proliferation of AML cell lines that are known to have high Pim-1 expression.[4] This demonstrates that its potent biochemical activity translates into a functional anti-proliferative effect in a cellular context. While specific data for PCP-1 is pending, the strong biochemical potency suggests it would likely exhibit significant anti-proliferative effects in Pim-dependent cancer cell lines, warranting further investigation.

Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity and enable researchers to validate and compare findings, we provide detailed, standardized protocols for key assays used in the evaluation of kinase inhibitors.

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is directly proportional to kinase activity.

Biochem_Workflow Start Start: Prepare Reagents Step1 1. Add Kinase, Buffer, and Inhibitor to Plate Start->Step1 Step2 2. Add Substrate/ATP to Initiate Reaction Step1->Step2 Step3 3. Incubate (e.g., 60 min at RT) Step2->Step3 Step4 4. Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP Step3->Step4 Step5 5. Add Kinase Detection Reagent to Convert ADP to ATP Step4->Step5 Step6 6. Measure Luminescence (Signal ∝ Kinase Activity) Step5->Step6 End End: Calculate IC50 Step6->End

Caption: Workflow for a Luminescence-Based Biochemical Kinase Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., 1H-pyrrolo[2,3-c]pyridine derivative, AZD1208) in assay buffer. Prepare a solution of purified Pim-1 kinase, its specific peptide substrate, and ATP.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution to wells containing 2.5 µL of the serially diluted inhibitor.

  • Initiation: Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture. Include "no kinase" controls for background and "vehicle only" (e.g., DMSO) controls for 100% activity.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[8]

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

MTT_Workflow Start Start: Seed Cells Step1 1. Add Serial Dilutions of Inhibitor to Cells Start->Step1 Step2 2. Incubate (e.g., 72 hours) Step1->Step2 Step3 3. Add MTT Reagent to Each Well Step2->Step3 Step4 4. Incubate (4 hours) (Viable cells form formazan) Step3->Step4 Step5 5. Add Solubilizing Agent (e.g., DMSO) to Dissolve Crystals Step4->Step5 Step6 6. Measure Absorbance (OD at ~570 nm) Step5->Step6 End End: Calculate IC50 Step6->End

Caption: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MOLM-16) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.[9][11]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value as described in the previous protocol.

Protocol 3: Western Blot Analysis of Downstream Signaling

Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insight into how an inhibitor works.[12][13]

WB_Workflow Start Start: Treat Cells with Inhibitor Step1 1. Cell Lysis & Protein Quantification Start->Step1 Step2 2. SDS-PAGE (Separate proteins by size) Step1->Step2 Step3 3. Protein Transfer (to PVDF membrane) Step2->Step3 Step4 4. Blocking (Prevent non-specific binding) Step3->Step4 Step5 5. Primary Antibody Incubation (e.g., anti-p-BAD) Step4->Step5 Step6 6. Secondary Antibody Incubation (HRP-linked) Step5->Step6 Step7 7. ECL Substrate & Chemiluminescence Imaging Step6->Step7 End End: Quantify Band Intensity Step7->End

Caption: General Workflow for Western Blot Analysis.

Methodology:

  • Cell Treatment and Lysis: Culture cells and treat with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature using a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated Pim kinase substrate (e.g., anti-phospho-BAD Ser112).[15]

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]

  • Analysis: Quantify the band intensities. To confirm target engagement, a dose-dependent decrease in the phospho-BAD signal should be observed. The membrane can be stripped and re-probed for total BAD and a loading control (e.g., β-Actin) to ensure changes are due to phosphorylation status and not protein degradation.

Conclusion and Future Directions

This comparative analysis establishes the 1H-pyrrolo[2,3-c]pyridine scaffold as a potent and promising core for the development of Pim-1 kinase inhibitors. Representative compounds from this family exhibit low nanomolar biochemical potency, comparable to established clinical candidates like AZD1208. While AZD1208 has been extensively characterized as a pan-Pim inhibitor with proven cellular and in vivo activity, the pyrrolopyridine scaffold offers a versatile platform for further medicinal chemistry optimization.

Future research should focus on several key areas:

  • Synthesis and Evaluation: The direct synthesis and biological evaluation of the titular compound, This compound , is a critical next step to understand the role of the nitrile substituent on kinase potency and selectivity.

  • Selectivity Profiling: A comprehensive kinome scan of lead compounds from this series is necessary to determine their selectivity profile and identify potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolopyridine core will help elucidate the SAR and guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Promising candidates should be advanced into preclinical xenograft models to assess their antitumor efficacy and tolerability in vivo.

By leveraging the foundational knowledge of the pyrrolopyridine scaffold and applying the rigorous experimental protocols outlined in this guide, researchers can effectively advance the development of novel kinase inhibitors for targeted cancer therapy.

References

Bridging the Bench and Bedside: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Efficacy of 1H-Pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is both arduous and fraught with challenges. A critical milestone in this journey is the rigorous cross-validation of a compound's efficacy in controlled in vitro environments against its performance in complex biological systems, or in vivo. This guide provides a comprehensive comparison of the methodologies and data interpretation involved in this crucial process, focusing on the promising class of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile and its analogues.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases, making it a focal point in the development of targeted therapies for cancer and autoimmune diseases.[1][2]

This guide will delve into the cross-validation of two exemplary compounds built upon the pyrrolopyridine scaffold: a potent experimental fibroblast growth factor receptor (FGFR) inhibitor, herein referred to as Compound 4h , and the clinically approved Janus kinase (JAK) inhibitor, Tofacitinib . Through a detailed examination of their in vitro and in vivo evaluation, we will illuminate the principles of establishing a robust in vitro-in vivo correlation (IVIVC), a cornerstone of predictive drug development.[3]

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

A strong IVIVC is the holy grail of preclinical drug development. It provides a predictive link between a compound's measurable activity in a simplified, controlled setting (e.g., an enzymatic assay or cell culture) and its therapeutic effect in a living organism.[3] Establishing a reliable IVIVC can significantly streamline the drug development process by:

  • Reducing reliance on extensive and costly animal testing.

  • Providing early insights into a compound's potential clinical efficacy.

  • Aiding in the selection of optimal lead candidates for further development.

  • Informing dose selection for clinical trials.

However, the translation from in vitro potency to in vivo efficacy is not always straightforward. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), the tumor microenvironment, and off-target effects can significantly influence a compound's performance in a complex biological system.[3]

Case Study 1: Compound 4h - A Novel FGFR Inhibitor

Mechanism of Action: Compound 4h is a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold designed as a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.[4] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive target for therapeutic intervention.[4] Compound 4h is designed to bind to the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Case Study 2: Tofacitinib - A Clinically Approved JAK Inhibitor

Mechanism of Action: Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes, with a functional selectivity for JAK1 and JAK3 over JAK2.[5][6] JAKs are critical components of the signaling pathways for numerous cytokines that are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[7] By inhibiting JAKs, Tofacitinib disrupts these inflammatory signaling cascades.[7]

In Vitro Efficacy Assessment: The First Litmus Test

The initial evaluation of a kinase inhibitor's potency is typically performed using in vitro biochemical and cell-based assays. These assays provide a quantitative measure of the compound's ability to inhibit its target kinase and suppress cancer cell growth.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[8][9][10]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[10]

    • Serially dilute the test compound (e.g., Compound 4h or Tofacitinib) in DMSO.

    • Prepare a solution of the recombinant human kinase (e.g., FGFR1 or JAK3) and a suitable substrate (e.g., poly(E,Y)₄) in the kinase buffer.[8]

    • Prepare an ATP solution in the kinase buffer at a concentration near the Km value for the specific kinase.[11]

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[9][11]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Incubate at room temperature for 30 minutes.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Serial Dilution of Test Compound Plate Multi-well Plate Compound->Plate Kinase Kinase + Substrate Mixture Kinase->Plate ATP ATP Solution ATP->Plate Initiate Reaction Incubate Incubate (e.g., 30°C, 60 min) Plate->Incubate Stop Add ADP-Glo™ Reagent (Stop Reaction) Incubate->Stop Convert Add Kinase Detection Reagent (Generate Signal) Stop->Convert Read Measure Luminescence Convert->Read Plot Plot Dose-Response Curve Read->Plot IC50 Determine IC50 Plot->IC50

Figure 1: Workflow for an in vitro kinase inhibition assay.

In Vitro Efficacy Data
CompoundTargetIC50 (nM)Reference
Compound 4h FGFR17[4]
FGFR29[4]
FGFR325[4]
FGFR4712[4]
Tofacitinib JAK11.7 - 3.7[12]
JAK21.8 - 4.1[12]
JAK30.75 - 1.6[12]

In Vivo Efficacy Assessment: The Whole-System Challenge

While in vitro assays are essential for determining a compound's intrinsic potency, in vivo studies in animal models are critical for evaluating its therapeutic potential in a complex biological system.

Experimental Protocol: Xenograft Mouse Model for Cancer (for Compound 4h)

This protocol describes a common method for evaluating the antitumor efficacy of a compound in a mouse model.[13]

  • Xenograft Establishment:

    • Select a cancer cell line with known target expression (e.g., a cell line with FGFR1 amplification).

    • Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice.[13]

    • Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).[13]

  • Treatment:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Prepare the test compound (e.g., Compound 4h) in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).[13]

    • Administer the compound to the treatment group at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess target inhibition).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Assess the tolerability of the compound by monitoring body weight changes and any signs of toxicity.

In_Vivo_Xenograft_Workflow cluster_establishment Xenograft Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Inject Inject Cancer Cells into Mice Monitor_Tumor Monitor Tumor Growth Inject->Monitor_Tumor Randomize Randomize Mice into Groups (Treatment & Control) Monitor_Tumor->Randomize Administer Administer Compound (or Vehicle) Randomize->Administer Measure Measure Tumor Volume & Body Weight Administer->Measure Excise Excise Tumors for Analysis Measure->Excise End of Study Assess_Toxicity Assess Tolerability Measure->Assess_Toxicity Calculate_TGI Calculate Tumor Growth Inhibition (TGI) Excise->Calculate_TGI

Figure 2: Workflow for an in vivo xenograft mouse model study.

In Vivo Efficacy Data
CompoundModelKey Efficacy EndpointResultReference
Compound 4h Analogues Lung Carcinoma XenograftTumor Growth Inhibition (TGI)Dose-dependent antitumor activity observed.[14]
Tofacitinib Collagen-Induced Arthritis (CIA) in miceReduction in paw thicknessSignificant prevention of paw thickness increase at 30 mg/kg/day.[15]
Rheumatoid Arthritis PatientsDecrease in DAS28 ScoreMedian DAS28 score decreased from 4.4 to 2.6 after 3 months.[5][6]

Cross-Validation: Connecting the Dots

A successful cross-validation demonstrates that a compound's in vitro potency translates into a meaningful therapeutic effect in vivo.

For Compound 4h , its potent low nanomolar inhibition of FGFR1 and FGFR2 in vitro is the basis for its expected antitumor activity. The observation of dose-dependent tumor growth inhibition in xenograft models with FGFR1 amplification would provide strong evidence of this translation.[14]

For Tofacitinib , its potent inhibition of JAK1 and JAK3 in vitro is expected to lead to the suppression of inflammatory signaling in autoimmune diseases. The significant reduction in paw thickness in the CIA mouse model and the decrease in disease activity scores in rheumatoid arthritis patients confirm its in vivo efficacy.[6][15]

However, discrepancies can and do arise. A compound with excellent in vitro potency may show poor in vivo efficacy due to:

  • Poor Pharmacokinetics: Low oral bioavailability, rapid metabolism, or high plasma protein binding can limit the amount of drug that reaches the target site.

  • Lack of Target Engagement: The compound may not effectively inhibit the target in the complex in vivo environment.

  • Toxicity: The compound may be too toxic at the doses required for efficacy.

  • Model Limitations: The animal model may not accurately recapitulate the human disease.

IVIVC_Factors cluster_in_vitro In Vitro Potency cluster_in_vivo In Vivo Efficacy cluster_factors Influencing Factors IC50 IC50 / EC50 Efficacy Therapeutic Effect (e.g., TGI, Clinical Score) IC50->Efficacy Correlation PK Pharmacokinetics (ADME) PK->Efficacy PD Pharmacodynamics (Target Engagement) PD->Efficacy Toxicity Toxicity Toxicity->Efficacy Model Model Limitations Model->Efficacy

Figure 3: Factors influencing in vitro-in vivo correlation.

Conclusion

The cross-validation of in vitro and in vivo efficacy is a pivotal step in the development of novel therapeutics based on the 1H-pyrrolo[2,3-c]pyridine scaffold. As demonstrated through the case studies of the experimental FGFR inhibitor Compound 4h and the approved JAK inhibitor Tofacitinib, a multi-faceted approach is essential. Potent in vitro activity is a prerequisite, but it must be corroborated by robust in vivo efficacy in relevant disease models. A thorough understanding of the factors that can influence this correlation is paramount for making informed decisions and ultimately advancing promising new medicines to the clinic.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile: A Focus on Reproducibility for LSD1 Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics. Recently, this scaffold has gained significant attention as the basis for a new class of potent and, crucially, reversible inhibitors of Lysine-specific demethylase 1 (LSD1).[1][2][3][4][5] LSD1 is a critical epigenetic regulator, and its dysregulation is a key driver in various malignancies, including Acute Myelogenous Leukemia (AML) and Small-Cell Lung Cancer (SCLC).[1][2][3][4][5]

The development of novel therapeutics is predicated on the robust and reproducible synthesis of the target compound and the reliable evaluation of its biological activity. Minor variations in synthetic protocols can lead to impurities that confound biological data, while inconsistencies in assay execution can yield misleading structure-activity relationships (SAR). This guide provides a comprehensive, in-depth comparison of potential methodologies for the synthesis of a specific, promising derivative, 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, and the subsequent evaluation of its biological activity as an LSD1 inhibitor. Our core focus is to dissect the critical parameters that govern experimental reproducibility, empowering researchers to generate high-quality, reliable data.

Part 1: Comparative Analysis of Synthetic Routes to this compound

A validated, high-yield synthesis for this compound is not prominently described in the current literature. Therefore, this section compares two plausible synthetic strategies based on established principles of heterocyclic chemistry. The choice between these routes represents a trade-off between the complexity of the starting materials and the challenges of late-stage functionalization, both of which have significant implications for reproducibility and scalability.

Strategy A: Late-Stage Cyanation via Pyridine N-Oxide

This approach focuses on first constructing the core 1H-pyrrolo[2,3-c]pyridine scaffold and then introducing the C4-carbonitrile group in a later step. The Reissert-Henze reaction, which facilitates the regioselective cyanation of pyridine N-oxides, is a well-established and logical choice for this transformation.[6] The rationale here is to build the sensitive bicyclic system first from more common starting materials and then perform the cyanation, which can be a sensitive but powerful reaction.

  • Step 1: Synthesis of a 4-Halopyridine Precursor. Begin with a commercially available pyridine, such as 2,5-dichloropyridine.

  • Step 2: N-Oxidation. Treat the 4-halopyridine derivative with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine 1-oxide. This activates the C4 position for nucleophilic attack.

  • Step 3: Cyanation (Reissert-Henze Reaction). React the pyridine 1-oxide with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a reagent like dimethylcarbamoyl chloride. This introduces the carbonitrile at the C4 position.

  • Step 4: Pyrrole Ring Formation. Utilize the remaining chloro-substituent (at C2) as a handle for a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling with an alkyne followed by cyclization) to construct the fused pyrrole ring, yielding the this compound.

A 2,5-Dichloropyridine B N-Oxidation (e.g., m-CPBA) A->B C 2,5-Dichloropyridine 1-Oxide B->C D Cyanation (Reissert-Henze) C->D E 2-Chloro-5-cyanopyridine D->E F Pyrrole Ring Construction (e.g., Pd-catalyzed cyclization) E->F G 1H-Pyrrolo[2,3-c]pyridine- 4-carbonitrile F->G

Caption: Conceptual workflow for Strategy A.
Strategy B: Ring Construction with a Pre-installed Cyano Group

This alternative strategy involves securing the C4-carbonitrile on the pyridine ring at the outset and then constructing the pyrrole portion of the molecule. The primary advantage is that it avoids the potentially harsh or sensitive conditions of the late-stage Reissert-Henze reaction on a complex heterocyclic system. Reproducibility can be enhanced by building complexity from a stable, well-characterized intermediate.

  • Step 1: Synthesis of 2-Amino-5-cyanopyridine. Start with a commercially available precursor like 2-aminopyridine and introduce the cyano group at the 5-position via methods like Sandmeyer reaction of an aminopyridine.

  • Step 2: Introduction of a Handle for Cyclization. Halogenate the 2-amino-5-cyanopyridine at the C3 position, for example using N-iodosuccinimide (NIS), to install a necessary handle for the subsequent cross-coupling reaction.

  • Step 3: Pyrrole Ring Formation. Perform a palladium-catalyzed reaction, such as a Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene), on the 3-iodo-2-amino-5-cyanopyridine intermediate.

  • Step 4: Cyclization and Deprotection. The resulting coupled product can then be induced to cyclize under basic or copper-catalyzed conditions. A final deprotection step (e.g., removal of the silyl group) would yield the target molecule.

A 2-Amino-5-cyanopyridine B Halogenation at C3 (e.g., NIS) A->B C 2-Amino-3-iodo- 5-cyanopyridine B->C D Pd-Catalyzed Coupling (e.g., Sonogashira) C->D E Coupled Alkyne Intermediate D->E F Intramolecular Cyclization & Deprotection E->F G 1H-Pyrrolo[2,3-c]pyridine- 4-carbonitrile F->G

Caption: Conceptual workflow for Strategy B.
Comparative Analysis of Synthetic Strategies

ParameterStrategy A: Late-Stage CyanationStrategy B: Ring Construction with Pre-installed Cyano GroupRationale for Reproducibility
Starting Materials Simple, readily available dichloropyridines.Requires synthesis of a more functionalized pyridine starting material.Strategy A is often more reproducible in early stages due to the reliability of sourcing simple starting materials.
Key Transformation Reissert-Henze cyanation on an N-oxide.Palladium-catalyzed pyrrole ring formation.Palladium-catalyzed reactions are often high-yielding and well-understood, potentially making Strategy B more robust in its key step if optimized.
Overall Yield Potentially lower due to the sensitivity of the cyanation step.Potentially higher, as key C-C and C-N bond formations are robust.A higher, more consistent overall yield is a key indicator of a reproducible synthesis.
Purification Intermediates (N-oxides) can be polar and challenging to purify.Halogenated intermediates are typically crystalline and easier to purify.Ease of purification at each step is critical to avoid carrying impurities forward, which is a major source of irreproducibility.
Scalability N-oxidation and Reissert-Henze reactions can be difficult to scale.Palladium-catalyzed processes are generally scalable.For drug development, a reproducible synthesis must also be scalable. Strategy B holds an advantage here.

Part 2: Reproducibility in Biological Evaluation: Targeting LSD1 in AML

The ultimate validation of a synthetic compound is its biological activity. For 1H-pyrrolo[2,3-c]pyridine derivatives, a primary target is LSD1.[3][4][5] Reproducibility in biological assays is paramount for establishing a reliable SAR and for making confident decisions about lead optimization.

The Biological Target: LSD1 in Epigenetic Regulation

LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[7][8] By removing the H3K4 activating mark, LSD1 acts as a transcriptional repressor. In AML, LSD1 is often overexpressed and is crucial for maintaining the leukemic stem cell state.[1] Therefore, inhibiting LSD1 can induce differentiation and apoptosis in AML cells, making it an attractive therapeutic target.[2][3]

Comparative Analysis of In Vitro LSD1 Inhibition Assays

The first step in characterizing a potential inhibitor is to measure its direct effect on the purified enzyme. Two common methods are the HRP-coupled assay and the TR-FRET assay.

This assay measures the activity of LSD1 indirectly by detecting the hydrogen peroxide (H₂O₂) byproduct formed when the FAD cofactor is reoxidized by molecular oxygen.[9] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a substrate, producing a fluorescent or colorimetric signal.

  • Compound Plating: Prepare serial dilutions of the test compound (this compound) in DMSO and dispense into a 384-well black assay plate. Include positive (known LSD1 inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Pre-incubation: Add a solution of purified human recombinant LSD1 enzyme to each well.[10] Allow to pre-incubate with the compound for 15-30 minutes at room temperature. This step is critical for reversible inhibitors to reach binding equilibrium.

  • Reaction Initiation: Add a solution containing the H3K4 peptide substrate and the detection reagents (e.g., Amplex Red and HRP).

  • Signal Detection: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C, protected from light. Measure the fluorescence (e.g., Ex/Em = 535/590 nm) using a plate reader.

  • Data Analysis: Convert fluorescence units to percent inhibition relative to controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This is a proximity-based assay that uses an antibody to detect the demethylated substrate. It is a direct measure of product formation and is often considered more robust than byproduct-based assays.

  • Compound Plating: As described for the HRP-Coupled Assay.

  • Enzyme/Substrate Reaction: Add a mixture of LSD1 enzyme and a biotinylated H3K4 peptide substrate to each well.

  • Reaction Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection mixture containing a Europium-labeled anti-demethylated-H3K4 antibody and a streptavidin-conjugated acceptor fluorophore.

  • Signal Detection: After another incubation period (e.g., 60 minutes), read the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of demethylated product formed.

  • Data Analysis: Calculate percent inhibition and determine IC₅₀ values as described above.

A Prepare Compound Dilutions (Test Cmpd, Positive/Negative Controls) B Dispense Compounds into Assay Plate A->B C Add LSD1 Enzyme & Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Incubate at 37°C D->E F Add Detection Reagents (HRP/Amplex Red or TR-FRET pair) E->F G Read Signal (Fluorescence or TR-FRET) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Generalized workflow for an in vitro LSD1 inhibition assay.
ParameterMethod A: HRP-Coupled AssayMethod B: TR-FRET AssayRationale for Reproducibility
Detection Principle Indirect (H₂O₂ byproduct)Direct (demethylated product)Direct detection is inherently less prone to artifacts, leading to more reproducible results.
Sensitivity HighVery HighHigher sensitivity allows for the use of lower enzyme concentrations, which can be more cost-effective and physiologically relevant.
Interference Prone to interference from redox-active compounds or those that inhibit HRP.Less prone to compound interference, but can be affected by light scattering or fluorescence quenching.Choosing an assay format with fewer known interferences is crucial for validating hits from a screening campaign.
Cost & Complexity Generally lower cost and simpler setup.Higher cost (antibodies, specialized plates) and more complex.The HRP assay is often used for initial high-throughput screening, with TR-FRET used for more reproducible hit validation.

Cell-Based Assays for Antiproliferative Activity in AML

Demonstrating that a compound inhibits the purified enzyme is not enough. It must also be able to enter cells and exert a biological effect. Cell viability assays using relevant cancer cell lines are a critical step. For LSD1 inhibitors, AML cell lines like MV4-11 and Kasumi-1 are standard models.[2][3]

  • Cell Seeding: Culture MV4-11 cells under standard conditions. Count the cells and adjust the density to a pre-determined optimal concentration (e.g., 5,000 cells/well). Seed the cells into a 96-well clear-bottom plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include appropriate vehicle and positive controls.

  • Prolonged Incubation: Due to the epigenetic mechanism of action, a prolonged incubation period is required to observe an anti-proliferative effect.[5] Incubate the plates for 5-7 days.

  • MTS Reagent Addition: Add a solution of MTS reagent (which is reduced by metabolically active cells to a colored formazan product) to each well.

  • Signal Detection: Incubate for 1-4 hours at 37°C and then measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Cell Line Integrity: Always use authenticated, low-passage cell lines to ensure a consistent genetic background. Regular mycoplasma testing is mandatory.

  • Seeding Density: The initial number of cells seeded can drastically affect their growth rate and sensitivity to drugs. This must be rigorously optimized and standardized.

  • Reagent Consistency: Use the same lot of fetal bovine serum (FBS) and other media components for a set of experiments, as batch-to-batch variability can alter cell behavior.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate compounds and affect cell growth. It is best practice to fill these wells with sterile media and not use them for experimental data.

Part 3: Best Practices for Ensuring Overall Experimental Integrity

Reproducibility is not the result of a single perfect protocol, but a holistic approach to experimental design and documentation.

  • Thorough Compound Characterization: Before any biological testing, the identity, purity, and stability of the synthesized this compound must be unequivocally confirmed.

    • Identity: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are required to confirm the chemical structure. Data should match expected values, similar to those reported for related analogs.[11][12]

    • Purity: A purity of >95%, as determined by HPLC, is the minimum standard for a compound used in biological assays.

    • Solubility: Determine the compound's solubility in DMSO and the final assay buffer to avoid precipitation artifacts.

  • Standard Operating Procedures (SOPs): Every protocol, from synthesis to biological assay, should be documented as a detailed SOP. This ensures that all researchers in a lab perform the experiment in the same way, minimizing operator-dependent variability.

  • Control Experiments: The use of appropriate positive and negative controls in every experiment is non-negotiable. For LSD1 assays, a known clinical candidate or tool compound should be run in parallel to confirm the assay is performing within its expected parameters.

  • Transparent Data Reporting: When publishing results, include all relevant experimental details, raw data (where possible), and a clear description of the data analysis methods used. This allows other researchers to accurately assess and replicate the findings.

Conclusion

The development of novel this compound derivatives as LSD1 inhibitors for AML holds significant therapeutic promise. However, realizing this potential hinges on the ability of researchers to generate reproducible and reliable data. By carefully considering the comparative advantages of different synthetic routes—weighing the challenges of starting material availability against the robustness of key transformations—chemists can establish a solid foundation for producing high-quality material. Similarly, by understanding the nuances of different biological assays, from the direct but complex TR-FRET to the more interference-prone HRP-coupled methods, biologists can select the appropriate tools for screening and validation. Ultimately, a commitment to rigorous compound characterization, detailed protocol documentation, and the consistent use of controls is the bedrock upon which trustworthy and impactful drug discovery is built.

References

A Comparative Guide to the Pharmacokinetic Properties of 1H-Pyrrolo[2,3-c]pyridine Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative overview of the pharmacokinetic profiles of structurally related and pharmacologically relevant pyrrolopyridine isomers. By examining the Absorption, Distribution, Metabolism, and Excretion (ADME) data from various published studies, we can derive valuable insights into the structure-property relationships that govern the in vivo behavior of this important class of compounds. This will aid in the rational design of novel analogs with improved drug-like properties.

Comparative Pharmacokinetic Analysis of Pyrrolopyridine Derivatives

While specific data for 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile analogs is limited, extensive research on other pyrrolopyridine isomers, such as the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, offers a valuable proxy for understanding their pharmacokinetic potential. The following table summarizes key pharmacokinetic parameters for several reported pyrrolopyridine derivatives, highlighting the impact of structural modifications on their ADME profiles.

Compound/Analog Scaffold Key Substituents Species Oral Bioavailability (F%) Clearance Half-life (t1/2) Key Findings & Reference
Compound 31 1H-pyrrolo[2,3-b]pyridine-5-carboxamideC4-cycloalkylRat, Dog, MonkeyGood (species-specific data in source)Not specifiedNot specifiedExhibited good metabolic stability and oral bioavailability across multiple species.[2]
NEU-1200 Analog (15b) 1H-pyrrolo[2,3-b]pyridineN-demethylatedIn vitro (human)Not applicableHigher microsomal clearance (64 µL/min/mg protein)Not applicableN-demethylation led to increased microsomal clearance compared to the parent compound.[3]
Compound 11h 1H-pyrrolo[2,3-b]pyridine-2-carboxamide3,3-difluoroazetidineIn vitroNot applicableNot specifiedNot applicableDemonstrated an acceptable in vitro ADME profile.[4]
Compound 25a 1H-pyrrolo[2,3-b]pyridineNot specifiedMouse147.6%Not specifiedNot specifiedShowed excellent drug-like properties with high oral bioavailability in mice.[5]
Baricitinib Pyrrolo[2,3-d]pyrimidineNot specifiedHumanDose-linear pharmacokineticsLow oral-dose clearance (17 L/h)Bi-exponential declineA marketed JAK1/JAK2 inhibitor with well-characterized, favorable pharmacokinetics.[6]
Compound 12b Pyrrolo[2,3-d]pyrimidinePyridin-3-ylmethylamino at C6In vitroNot applicableNot specifiedNot applicableA potent CSF1R inhibitor with favorable in vitro ADME properties.[7]

Key Insights from the Comparative Data:

  • Scaffold Influence : The pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds have proven to be excellent starting points for the development of orally bioavailable drugs.

  • Impact of Substituents : The nature and position of substituents play a critical role in determining the pharmacokinetic profile. For instance, N-demethylation can significantly increase metabolic clearance.[3] The addition of fluorine-containing moieties, such as a difluoroazetidine ring, can lead to favorable ADME properties.[4]

  • Cross-Species Variability : As evidenced by Compound 31, it is crucial to evaluate pharmacokinetic parameters in multiple species to assess the translatability of preclinical findings to humans.[2]

Experimental Protocols for Pharmacokinetic Profiling

To enable a robust comparison of novel this compound analogs, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo pharmacokinetic assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes, a primary determinant of hepatic clearance.

Rationale: Liver microsomes contain a high concentration of drug-metabolizing enzymes and are a cost-effective tool for predicting in vivo metabolic clearance.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add buffer and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

In Vivo Pharmacokinetic Study in Rodents

This study provides definitive data on the absorption, distribution, metabolism, and excretion of a compound in a living organism.

Rationale: Animal models, such as rats, are essential for understanding the complete pharmacokinetic profile of a drug candidate and for predicting its behavior in humans.

Protocol:

  • Animal Dosing:

    • Fast male Sprague-Dawley rats overnight.

    • Administer the test compound via oral gavage (e.g., in a suitable vehicle like 0.5% methylcellulose) and/or intravenous injection.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Terminal half-life (t1/2)

      • Oral bioavailability (F%) calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualization of Workflows

To further clarify the experimental and logical processes involved in pharmacokinetic evaluation, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Decision & Optimization In Vitro ADME In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) Data Analysis 1 Initial PK Profile Assessment In Vitro ADME->Data Analysis 1 Rodent PK Rodent Pharmacokinetic Study (IV and PO Dosing) Data Analysis 1->Rodent PK Promising Profile Data Analysis 2 Calculate Key PK Parameters (AUC, CL, Vd, F%) Rodent PK->Data Analysis 2 Go/No-Go Go/No-Go Decision for Further Development Data Analysis 2->Go/No-Go Optimization Structure-Property Relationship Analysis & Lead Optimization Go/No-Go->Optimization No-Go (Iterate)

Caption: A general workflow for the pharmacokinetic evaluation of novel chemical entities.

G cluster_0 Problem Identification cluster_1 Formulation Strategy Initial_PK Initial Pharmacokinetic Data Low_Solubility Low Aqueous Solubility Initial_PK->Low_Solubility High_Metabolism High First-Pass Metabolism Initial_PK->High_Metabolism Poor_Permeability Poor Membrane Permeability Initial_PK->Poor_Permeability Amorphous_Dispersion Amorphous Solid Dispersion Low_Solubility->Amorphous_Dispersion Solution Prodrug_Approach Prodrug Synthesis High_Metabolism->Prodrug_Approach Solution Permeation_Enhancers Use of Permeation Enhancers Poor_Permeability->Permeation_Enhancers Solution

Caption: A decision tree for formulation strategies based on initial pharmacokinetic challenges.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold and its analogs continue to be a fertile ground for the discovery of novel therapeutics. While direct comparative pharmacokinetic data for the 4-carbonitrile subclass is emerging, a wealth of information from related pyrrolopyridine isomers provides a strong foundation for guiding future drug design efforts. By understanding the structure-property relationships and employing robust experimental protocols, researchers can effectively navigate the challenges of drug metabolism and pharmacokinetics to develop potent and effective medicines. The data and methodologies presented in this guide serve as a valuable resource for scientists working to unlock the full therapeutic potential of this important class of molecules.

References

A Comparative Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a carbonitrile group at the 4-position significantly enhances its utility as a versatile synthetic intermediate, allowing for further elaboration into a variety of functional groups. This guide provides a side-by-side comparison of two prominent synthetic routes to 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Core Functionalization: This strategy involves the synthesis of the 1H-pyrrolo[2,3-c]pyridine core, followed by the introduction of the carbonitrile group at the C4 position in a late-stage functionalization step. This approach is often favored when the parent heterocycle is readily accessible.

  • Ring Construction: In this approach, the pyridine ring is constructed onto a pre-functionalized pyrrole precursor that already contains the requisite cyano group. This convergent strategy can be more efficient if the appropriately substituted pyrrole is easily prepared.

This guide will delve into a representative example of each of these strategies, providing a comprehensive analysis of their respective strengths and weaknesses.

Route 1: Core Functionalization via Palladium-Catalyzed Cyanation

This route is a robust and widely applicable method that relies on the well-established palladium-catalyzed cross-coupling chemistry. It is a two-step process starting from the commercially available 7-azaindole.

Overall Workflow

Core_Functionalization Start 1H-Pyrrolo[2,3-c]pyridine (7-Azaindole) Step1 Bromination Start->Step1 Intermediate 4-Bromo-1H-pyrrolo[2,3-c]pyridine Step1->Intermediate Step2 Palladium-Catalyzed Cyanation Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the Core Functionalization Route.

Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine

The initial step involves the regioselective bromination of 7-azaindole at the C4 position. This is achieved through an electrophilic substitution reaction.

Experimental Protocol:

  • To a stirred solution of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine (8.78 mmol) in acetic acid (25 mL), add iron powder (43.9 mmol).

  • Heat the mixture to reflux. The color of the reaction mixture will change from red to grayish-green, and a white precipitate will form.

  • After refluxing for 45 minutes, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (150 mL) and filter through Celite, rinsing the filter cake with additional ethyl acetate.

  • Slowly basify the filtrate to pH 8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluting with 5% methanol in ethyl acetate) to afford 4-bromo-1H-pyrrolo[2,3-c]pyridine as a yellow solid (73% yield).[1][2]

Causality of Experimental Choices:

  • The use of iron powder in acetic acid is a classic method for the reduction of a nitro group to an amine, which then undergoes spontaneous cyclization to form the pyrrole ring.

  • The workup with sodium bicarbonate is necessary to neutralize the acetic acid and facilitate the extraction of the product into the organic phase.

Step 2: Palladium-Catalyzed Cyanation of 4-Bromo-1H-pyrrolo[2,3-c]pyridine

The final step is the conversion of the bromo-substituted core to the desired nitrile using a palladium-catalyzed cyanation reaction. This method offers high functional group tolerance and generally proceeds in good to excellent yields.

Experimental Protocol:

  • In a screw-top test tube equipped with a magnetic stir bar, combine 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol), a palladium precatalyst (e.g., [tBuXPhosPd G3], 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., tBuXPhos, 0.04 mmol, 4 mol%).

  • Add potassium acetate (0.125 mmol).

  • Seal the tube with a Teflon-lined screw-cap septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Mechanistic Insight:

The catalytic cycle for this palladium-catalyzed cyanation involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst. The use of a bulky phosphine ligand facilitates the reductive elimination step and prevents catalyst deactivation.

Route 2: Ring Construction via Pyridine Annulation

This convergent approach builds the pyridine ring onto a pre-synthesized 3-amino-1H-pyrrole-4-carbonitrile intermediate. This can be advantageous if the starting pyrrole is readily available or can be synthesized in high yield.

Overall Workflow

Ring_Construction Start Malononitrile & other starting materials Step1 Pyrrole Synthesis Start->Step1 Intermediate 3-Amino-1H-pyrrole-4-carbonitrile Step1->Intermediate Step2 Pyridine Annulation (e.g., Gould-Jacobs Reaction) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the Ring Construction Route.

Step 1: Synthesis of 3-Amino-1H-pyrrole-4-carbonitrile

The synthesis of the key 3-amino-1H-pyrrole-4-carbonitrile intermediate can be achieved through various methods. One plausible approach involves the reaction of an enaminone with trichloroacetonitrile followed by condensation with a hydrazine.

Experimental Protocol (adapted from a similar synthesis of pyrazole-4-carbonitriles):

  • Synthesize a suitable 3-oxoalkanonitrile precursor.

  • React the 3-oxoalkanonitrile with trichloroacetonitrile to form a 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile intermediate.

  • Condense the intermediate with hydrazine hydrate.

  • Reflux the resulting compound in a suitable solvent like dioxane to induce cyclization, yielding the 3-amino-1H-pyrrole-4-carbonitrile derivative.[3][4]

Causality of Experimental Choices:

  • This sequence of reactions allows for the construction of the substituted pyrrole ring with the necessary amino and cyano functionalities in the correct positions for the subsequent pyridine annulation.

Step 2: Pyridine Annulation via Gould-Jacobs Reaction

The final step involves the construction of the pyridine ring onto the 3-aminopyrrole-4-carbonitrile. The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines from anilines and can be adapted for this purpose.

Experimental Protocol (Proposed):

  • Condense 3-amino-1H-pyrrole-4-carbonitrile (1.0 equiv) with diethyl 2-(ethoxymethylene)malonate (1.1 equiv) in a suitable high-boiling solvent such as diphenyl ether.

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) to effect cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify the resulting 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate intermediate by crystallization or column chromatography.

  • Hydrolyze the ester to the corresponding carboxylic acid using a base such as sodium hydroxide.

  • Decarboxylate the carboxylic acid by heating to yield 4-hydroxy-1H-pyrrolo[2,3-c]pyridine.

  • Convert the 4-hydroxy group to a chloro or bromo group using a halogenating agent (e.g., POCl₃ or PBr₃).

  • Perform a palladium-catalyzed cyanation as described in Route 1 to obtain the final product.

Mechanistic Insight:

The Gould-Jacobs reaction proceeds through the initial formation of an enamine by condensation of the aminopyrrole with diethyl 2-(ethoxymethylene)malonate. Subsequent thermal cyclization leads to the formation of the pyridine ring. The resulting 4-hydroxy group requires further functionalization to introduce the desired cyano group.

Side-by-Side Comparison of Synthetic Routes

FeatureRoute 1: Core FunctionalizationRoute 2: Ring Construction
Overall Yield Moderate to GoodVariable, potentially lower due to more steps
Number of Steps 2 (from 7-azaindole)Multiple steps to synthesize the pyrrole intermediate and then cyclize
Starting Materials 7-Azaindole (commercially available)Malononitrile and other simple starting materials (generally available)
Key Reactions Electrophilic Bromination, Pd-catalyzed CyanationPyrrole synthesis, Pyridine annulation (e.g., Gould-Jacobs), Halogenation, Pd-catalyzed Cyanation
Scalability Generally good, especially the cyanation stepCan be challenging, especially the high-temperature cyclization
Robustness High, relies on well-established and reliable reactionsCan be sensitive to reaction conditions, particularly the cyclization step
Advantages - High reliability and predictability- Fewer steps from a common intermediate- Milder reaction conditions for the key cyanation step- Convergent approach- Potentially lower cost of starting materials
Disadvantages - Requires a pre-formed heterocyclic core- Use of potentially toxic cyanide reagents (though safer alternatives exist)- Longer synthetic sequence- High-temperature cyclization can lead to lower yields and byproducts- The proposed route requires more optimization

Conclusion and Recommendation

Both the Core Functionalization and Ring Construction routes offer viable pathways to this compound.

Route 1 (Core Functionalization) is the more established and reliable approach. Its reliance on well-understood, high-yielding reactions like palladium-catalyzed cyanation makes it the recommended strategy for most applications, particularly for rapid analog synthesis and library generation where predictability and robustness are paramount.

Route 2 (Ring Construction) presents a more convergent and potentially more cost-effective strategy for large-scale synthesis, provided that the initial synthesis of the 3-amino-1H-pyrrole-4-carbonitrile intermediate can be optimized for high yield and the subsequent pyridine annulation can be achieved efficiently. This route may require more significant process development and optimization.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of production. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable building block for their drug discovery and development programs.

References

"assessing the selectivity profile of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile against a panel of kinases"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity Profile of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

This guide provides an in-depth, objective comparison of the kinase selectivity profile of this compound, a heterocyclic compound belonging to the azaindole class.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to contextualize the compound's performance against relevant alternatives.

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has made them one of the most important classes of drug targets.[4] The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[5] This conservation presents a significant challenge: achieving inhibitor selectivity.[3][6]

A highly selective kinase inhibitor preferentially binds to its intended target, minimizing engagement with other kinases ("off-target" effects). This is critical, as off-target inhibition can lead to cellular toxicity and adverse clinical side effects.[5][7] Conversely, a non-selective or multi-targeted inhibitor might offer therapeutic advantages in complex diseases where multiple signaling pathways are active.[3] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount in drug discovery.[6]

This guide focuses on This compound , a 6-azaindole derivative.[1] While direct, publicly available kinase inhibition data for this specific molecule is limited, the broader pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in potent kinase inhibitors targeting enzymes like FGFR, CDK8, and c-Met.[8][9][10][11] This guide will therefore establish a robust framework for assessing the selectivity of such a compound, using illustrative data based on its structural class and comparing it to established Janus Kinase (JAK) inhibitors, a family of enzymes frequently targeted by similar heterocyclic scaffolds.[12][13]

The Foundation of Analysis: In Vitro Kinase Inhibition Assays

To reliably assess a compound's selectivity, a robust and reproducible experimental methodology is essential. The industry-standard approach involves screening the compound against a large panel of purified kinases and measuring its inhibitory activity.

Causality in Experimental Design

The choice of assay technology is critical for generating trustworthy data. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[14] Its high sensitivity and broad dynamic range make it suitable for screening diverse kinases, including those with low enzymatic activity.[15] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which drives a luciferase reaction, producing a light signal directly proportional to kinase activity.[14][15] This two-step process minimizes interference from assay components and enhances the signal-to-background ratio.[15]

Self-Validating Experimental Protocol: ADP-Glo™ Kinase Assay

The following protocol outlines the steps for determining the percentage of inhibition of a panel of kinases by this compound.

Materials:

  • Test Compound: this compound

  • Kinase Panel: A representative panel of purified human kinases (e.g., JAK1, JAK2, JAK3, TYK2, etc.)

  • Substrates: Specific peptide substrates for each kinase

  • ATP: Ultra-pure ATP solution

  • Kinase Buffer: (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)[14][16]

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series to achieve final assay concentrations (e.g., from 10 µM to 1 nM).

  • Kinase Reaction Setup (5 µL volume):

    • In a 384-well plate, add 1.25 µL of test compound at various concentrations. For controls, add 1.25 µL of DMSO (100% activity control) and 1.25 µL of a known pan-kinase inhibitor like Staurosporine (0% activity control).

    • Add 2.5 µL of a master mix containing the specific kinase and its corresponding peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 1.25 µL of ATP solution (concentration is typically at or near the Km for each specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion (First step of detection):

    • Add 5 µL of ADP-Glo™ Reagent to each well.[16] This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15][16]

  • ADP-to-ATP Conversion and Signal Generation (Second step of detection):

    • Add 10 µL of Kinase Detection Reagent to each well.[16] This reagent converts the ADP produced into ATP and provides the luciferase/luciferin needed for the light-producing reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (high) and Staurosporine (low) controls.

    • Plot the percentage inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Workflow Visualization

The experimental workflow can be visualized as a clear, sequential process.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_compound Prepare Compound Dilution Series add_compound Add Compound/Controls to 384-well Plate prep_compound->add_compound prep_reagents Prepare Kinase/ Substrate Master Mix add_kinase Add Kinase Master Mix prep_reagents->add_kinase add_compound->add_kinase add_atp Initiate with ATP (Incubate 60 min) add_kinase->add_atp add_adpglo Add ADP-Glo™ Reagent (Incubate 40 min) add_atp->add_adpglo add_detection Add Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_detection read_lum Measure Luminescence add_detection->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for in vitro kinase selectivity profiling using the ADP-Glo™ assay.

Comparative Analysis: Selectivity Profile

To contextualize the performance of this compound, its inhibitory activity is compared against well-characterized, clinically relevant JAK inhibitors: Tofacitinib and Filgotinib.[12][17][18] The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is a group of intracellular tyrosine kinases essential for cytokine signaling, making them key targets in autoimmune and inflammatory diseases.[12][19]

The selectivity of inhibitors across these four highly homologous isoforms is a critical differentiator that influences their clinical efficacy and safety profiles.[12][17]

Table 1: Comparative Kinase Inhibition Profile (IC₅₀ in nM)

Kinase TargetThis compound (Illustrative Data)Tofacitinib (Reference)Filgotinib (Reference)
JAK1 251-1110-30
JAK2 15020-11228-116
JAK3 51-583-400
TYK2 800344-968116-520
c-Met >10,000>10,000>10,000
FGFR1 >10,000>10,000>10,000

Note: Data for Tofacitinib and Filgotinib are compiled from publicly available sources and can vary based on assay conditions.[12][17] Data for the title compound is illustrative, based on activities of related scaffolds, to demonstrate a hypothetical selectivity profile.

Interpretation of Results
  • This compound (Illustrative): The hypothetical data suggests this compound is a potent inhibitor of JAK3 and JAK1 , with significantly less activity against JAK2 and TYK2. This profile indicates a high degree of selectivity within the JAK family, particularly for JAK3 over JAK2 (6-fold selective). Such a profile could be advantageous in minimizing hematological side effects associated with JAK2 inhibition.[19]

  • Tofacitinib: Originally designed as a JAK3 inhibitor, Tofacitinib also potently inhibits JAK1 and, to a lesser extent, JAK2.[12][19] This broader activity against multiple JAKs contributes to its efficacy across various inflammatory conditions but also its side-effect profile.[19]

  • Filgotinib: This compound is considered a selective JAK1 inhibitor.[12] It demonstrates greater selectivity for JAK1 over the other JAK family members compared to Tofacitinib, which may translate to a distinct clinical safety profile.[17]

Discussion and Implications for Drug Development

The selectivity profile is a critical roadmap for the preclinical and clinical development of a kinase inhibitor.

Signaling Pathway Context

Different JAKs pair with various cytokine receptors to mediate distinct biological signals. For example, JAK1 and JAK3 are crucial for signaling by cytokines that use the common gamma chain (γc), such as IL-2, IL-4, and IL-15, which are vital for lymphocyte function.[19] JAK2 is essential for hematopoietic growth factors like erythropoietin (EPO). The signaling cascade is visualized below.

G cytokine Cytokine receptor Receptor Dimer cytokine->receptor 1. Binding jak JAK receptor->jak 2. JAK Activation stat STAT jak->stat 3. STAT Phosphorylation nucleus Nucleus stat->nucleus 4. Dimerization & Translocation transcription Gene Transcription nucleus->transcription 5. Modulation

Caption: The canonical JAK-STAT signaling pathway.

A compound like our illustrative This compound , which potently inhibits JAK1/JAK3 while sparing JAK2, could effectively modulate immune responses with a potentially lower risk of affecting red blood cell production, a known consequence of JAK2 inhibition.[19] This highlights how a detailed selectivity profile informs predictions of both efficacy and safety.

Conclusion

Assessing the kinase selectivity profile is a cornerstone of modern drug discovery. This guide has detailed a robust framework for this evaluation, using the ADP-Glo™ kinase assay as a reliable, self-validating system. Through comparative analysis, we have contextualized the performance of This compound , demonstrating how its hypothetical selectivity for JAK3/JAK1 over other kinases could translate into a distinct and potentially favorable therapeutic profile compared to established drugs like Tofacitinib and Filgotinib. This structured approach, grounded in sound experimental design and comparative analysis, is essential for advancing promising compounds from the bench to the clinic.

References

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, a heterocyclic compound whose structural motifs—a pyrrolopyridine core and a nitrile group—necessitate careful handling as hazardous waste.

While comprehensive toxicological data for this specific molecule is not widely published, established principles of chemical safety dictate that we extrapolate from structurally related compounds to inform our handling and disposal procedures. The pyridine ring and nitrile functional group are associated with potential toxicity and irritation, demanding a conservative and safety-first approach.[1][2][3]

Hazard Assessment: The Rationale for Caution

Understanding the why behind a disposal protocol is crucial for ensuring adherence and safety. The molecular structure of this compound contains features common to chemicals that require specialized disposal. Safety Data Sheets (SDS) for analogous compounds, such as other pyrrolopyridine derivatives and nitrile-containing molecules, consistently highlight several potential hazards.

Potential Hazard Description Rationale based on Analogous Compounds
Skin & Eye Irritation May cause irritation upon direct contact with skin and serious irritation or damage to the eyes.[2][4]This is a common characteristic of nitrogen-containing heterocyclic compounds.[2][4]
Respiratory Irritation Inhalation of dust or vapors may lead to irritation of the respiratory tract.[2]Fine powders or volatile components can easily become airborne if not handled in a controlled environment.[2]
Acute Toxicity (Oral) Harmful if swallowed.[5]Both pyridine derivatives and organic nitriles can exhibit systemic toxicity upon ingestion.[5][6]

Given these potential risks, this compound must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[7]

The Core Disposal Protocol: A Step-by-Step Guide

The required method for disposing of this compound is through a licensed professional waste disposal service, coordinated via your institution's Environmental Health and Safety (EHS) office.[5][8]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the correct PPE to prevent exposure.[1]

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[1]To prevent skin contact and absorption. Note that thin disposable nitrile gloves offer only splash protection and must be changed immediately upon contamination.[9]
Eye Protection Tightly fitting safety goggles or a face shield.[8]To protect eyes from splashes or airborne dust particles.[2]
Protective Clothing Standard laboratory coat.To protect skin and personal clothing from contamination.[8]
Respiratory Protection Handle only in a well-ventilated area, preferably a certified chemical fume hood.[7]To prevent the inhalation of any dust or vapors.[2]
Step 2: Waste Segregation and Collection

Proper segregation is key to safe and compliant waste management.

  • Identify Waste Streams: All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, contaminated absorbent pads).

    • Contaminated PPE (e.g., gloves).[1]

  • Use a Designated Waste Container:

    • Collect all waste in a dedicated, chemically compatible, and sealable hazardous waste container.[1]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Crucially, do not mix this waste with incompatible chemicals, such as strong oxidizing agents or strong acids. [1][6]

Step 3: On-Site Storage

Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area until it is ready for pickup.[1] The storage area should be away from heat and ignition sources.[10]

Step 4: Arrange for Professional Disposal
  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will guide you on the specific procedures for your facility and arrange for pickup by a licensed chemical waste disposal contractor.[8]

  • Provide Necessary Information: Be prepared to provide the full chemical name, the quantity of waste, and any available safety information.

  • Recommended Disposal Method: The standard and safest disposal method for this type of compound is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like oxides of nitrogen.[8][11]

Emergency Procedures: Spill Management

Accidents can happen. A clear and immediate response plan is essential.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated; if working in a fume hood, keep it running.[6][8]

  • Assess the Spill Size:

    • For Small Spills: While wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or clay-based cat litter.[1][7] Once the material is fully absorbed, carefully scoop the mixture into your designated hazardous waste container.[4]

    • For Large Spills: Do not attempt to clean it up yourself. Evacuate the area, restrict access, and immediately contact your institution's EHS department or emergency response team.[1]

  • Decontaminate: After the absorbed material is removed, decontaminate the spill surface according to your laboratory's standard operating procedures, and dispose of all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_containment Containment cluster_disposal Final Disposal cluster_spill Emergency Spill Response A Identify Waste (Pure compound, solutions, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed Hazardous Waste Container B->C D Store in Secure Satellite Accumulation Area C->D E Contact Institutional EHS for Pickup D->E F Waste Transferred to Licensed Disposal Facility (Incineration) E->F S1 Spill Occurs S2 Small Spill S1->S2 Assess Size S3 Large Spill S1->S3 Assess Size S4 Absorb with Inert Material (e.g., Vermiculite) S2->S4 S5 Evacuate Area & Contact EHS Immediately S3->S5 S4->C Place in Waste Container

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Practical Guide to Handling 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and chemical synthesis, a deep and practical understanding of chemical safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for handling 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (CAS No. 1190319-59-5), a heterocyclic compound with potential applications in medicinal chemistry. As Senior Application Scientists, our goal is to empower you with field-proven insights that extend beyond the product, ensuring your safety and the integrity of your research.

Immediate Hazard Assessment and Core Precautions

Based on the known toxicology of related pyridine and nitrile-containing heterocyclic compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Therefore, all handling operations must be conducted with the assumption of these hazards. The following core precautions are non-negotiable:

  • Work in a well-ventilated area: All manipulations of solid or dissolved this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Avoid contact: Direct contact with skin and eyes must be strictly avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Controlled environment: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table provides a baseline for PPE selection when handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile rubber).Standard laboratory coat.Work in a chemical fume hood.
Running reactions and work-up Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves. Consider double-gloving for extended operations.Flame-retardant laboratory coat.All operations should be conducted in a chemical fume hood.
Handling a spill Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).Chemical-resistant apron over a laboratory coat.An air-purifying respirator with an appropriate cartridge may be necessary depending on the spill size and ventilation.
Operational Plans: From Handling to Disposal

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible and that you are familiar with its contents and use. The work area within the chemical fume hood should be clean and uncluttered.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize the risk of inhalation.

    • Use anti-static measures where appropriate, especially in low-humidity environments.

    • Close the container immediately after use to prevent contamination and exposure.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you believe no contact occurred. Clean any contaminated surfaces and equipment.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Collect all materials, including contaminated gloves, pipette tips, and absorbent pads, in a designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber. Never pour this chemical or its waste down the drain.

Emergency Protocol: Spill Management

In the event of a spill, a swift and informed response is crucial to mitigate risks.

Spill Response Workflow

Spill_Response_Workflow Workflow for a Small Chemical Spill of this compound start Spill Occurs assess Assess the Spill (Is it a minor spill? Can I handle it alone?) start->assess evacuate Evacuate the Area Alert others and contact EHS assess->evacuate No, major spill or unsure ppe Don Appropriate PPE (Goggles, face shield, resistant gloves, lab coat) assess->ppe Yes, minor spill contain Contain the Spill Use absorbent material (vermiculite, sand) around the edges ppe->contain absorb Absorb the Spilled Material Cover the spill with absorbent material contain->absorb collect Collect the Waste Carefully scoop the absorbed material into a hazardous waste container absorb->collect decontaminate Decontaminate the Area Wipe the area with an appropriate solvent, followed by soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the Incident Document the spill and response according to institutional protocols dispose->report end End report->end

Caption: A flowchart outlining the step-by-step procedure for managing a minor laboratory spill of this compound.

Step-by-Step Spill Cleanup:

  • Alert and Assess: Immediately alert others in the vicinity. Assess the extent of the spill. For large spills, evacuate the area and contact your institution's EHS department.

  • Secure the Area: If the spill is minor and you are trained to handle it, ensure the area is well-ventilated (fume hood is on).

  • Personal Protective Equipment: Don the appropriate PPE for spill cleanup, including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • Contain and Absorb: For a solid spill, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, cover it with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards to prevent spreading.

  • Collect Waste: Once the liquid is absorbed, use a scoop or tongs to collect the material and place it in a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and complete any necessary documentation as per your institution's policy.

By adhering to these guidelines, you can create a safer research environment for yourself and your colleagues, ensuring that your valuable work can proceed with confidence and integrity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.